molecular formula C₂₅H₂₈N₈O₂ B1153438 Linagliptin Impurity

Linagliptin Impurity

Cat. No.: B1153438
M. Wt: 472.54
Attention: For research use only. Not for human or veterinary use.
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Description

Linagliptin Impurity, also known as Linagliptin Impurity, is a useful research compound. Its molecular formula is C₂₅H₂₈N₈O₂ and its molecular weight is 472.54. The purity is usually 95%.
BenchChem offers high-quality Linagliptin Impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linagliptin Impurity including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₅H₂₈N₈O₂

Molecular Weight

472.54

Synonyms

(R)-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways of Major Linagliptin Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1] The synthetic process for producing this complex xanthine-based molecule is intricate, often leading to the formation of various process-related impurities and degradation products. Regulatory bodies mandate the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[2] This technical guide provides a comprehensive overview of the synthesis pathways of major process impurities associated with Linagliptin. By elucidating the mechanistic formation of these impurities, this document aims to equip researchers and drug development professionals with the knowledge to optimize synthetic routes, implement effective control strategies, and ensure the quality of Linagliptin.

Introduction to Linagliptin and the Imperative of Impurity Profiling

Linagliptin's efficacy in glycemic control stems from its ability to inhibit the DPP-4 enzyme, which in turn increases the levels of incretin hormones that stimulate insulin secretion in a glucose-dependent manner.[3] The chemical structure of Linagliptin, 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, presents multiple reactive sites, making its synthesis susceptible to the formation of byproducts.[4]

Impurities in pharmaceuticals can arise from various sources, including starting materials, intermediates, reagents, and degradation of the API itself.[2] These unintended chemical entities can potentially impact the drug's therapeutic effect, introduce toxicity, or affect its stability.[] Therefore, a thorough understanding of the impurity profile of Linagliptin is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.

This guide will delve into the synthetic origins of key Linagliptin impurities, providing insights into their formation mechanisms and discussing analytical approaches for their detection and characterization.

The General Synthetic Landscape of Linagliptin

A common synthetic approach to Linagliptin involves a multi-step process, which can be broadly outlined as the construction of the substituted xanthine core, followed by the introduction of the butynyl and the (4-methylquinazolin-2-yl)methyl moieties, and finally, the coupling with (R)-3-aminopiperidine. The specific sequence and choice of reagents and intermediates can vary, leading to different impurity profiles.[2]

A representative synthetic pathway often starts with 8-bromo-3-methylxanthine. This intermediate undergoes a series of alkylation and substitution reactions to build the final Linagliptin molecule. It is within these complex transformations that the majority of process-related impurities are generated.

General Linagliptin Synthesis Overview

G A 8-Bromo-3-methylxanthine B Alkylation with 1-bromo-2-butyne A->B C 3-Methyl-7-(2-butynyl)-8-bromoxanthine B->C D Alkylation with 2-(chloromethyl)-4-methylquinazoline C->D E 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl- 7-(2-butyn-1-yl)-8-bromoxanthine D->E F Coupling with (R)-3-aminopiperidine E->F G Linagliptin F->G

Caption: A simplified, high-level overview of a common synthetic route for Linagliptin.

Synthesis Pathways of Major Process-Related Impurities

Process-related impurities are byproducts formed during the synthesis of the API. Their formation is often influenced by reaction conditions, the purity of starting materials, and the efficiency of purification steps.

Impurity A: The S-Isomer

Structure: (S)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

This impurity is the S-enantiomer of Linagliptin and is considered a critical impurity due to its potential for different pharmacological activity.

Synthesis Pathway:

The primary source of the S-isomer is the use of (S)-3-aminopiperidine as a starting material or the presence of the S-enantiomer as an impurity in the (R)-3-aminopiperidine starting material. The final coupling step of the Linagliptin synthesis is not stereoselective; therefore, any S-enantiomer present in the aminopiperidine reagent will react to form the corresponding impurity.

Causality Behind Formation:

  • Inadequate Chiral Purity of Starting Material: The most direct cause is the use of (R)-3-aminopiperidine with insufficient enantiomeric purity.

  • Racemization: While less common under standard coupling conditions, harsh reaction conditions could potentially lead to racemization of the chiral center, although this is not a primary pathway.

Control Strategy:

The most effective control strategy is the stringent quality control of the (R)-3-aminopiperidine starting material to ensure high enantiomeric purity. Chiral HPLC methods are essential for this purpose.

Impurity B: The Dimer Impurity

Structure: A dimeric structure formed from two Linagliptin molecules.

Synthesis Pathway:

The formation of the dimer impurity has been observed to occur from the crude Linagliptin product, particularly in the presence of an azo catalyst and acid.[6] One proposed mechanism involves an acid-catalyzed aza-enolization of one Linagliptin molecule, forming a Schiff base. This reactive intermediate then undergoes a nucleophilic attack on the quinoline ring of a second Linagliptin molecule.[2]

Visualizing Dimer Formation

G cluster_0 Linagliptin Molecule 1 cluster_1 Linagliptin Molecule 2 A Linagliptin B Acid-catalyzed aza-enolization A->B C Schiff Base Intermediate B->C E Nucleophilic Attack C->E D Linagliptin D->E F Dimer Impurity E->F

Caption: Proposed mechanism for the formation of the Linagliptin dimer impurity.

Experimental Protocol for Dimer Synthesis:

A reported method for the preparation of the Linagliptin dimer impurity involves reacting crude Linagliptin with an azo catalyst, such as azobisisovaleronitrile, and an acid like hydrochloric acid in a mixed solvent system (e.g., dichloromethane and ethanol).[6] The reaction is typically carried out at a controlled temperature (e.g., 35°C) for several hours.[6] Post-reaction, the product is isolated through concentration, precipitation with an anti-solvent like methyl tert-butyl ether, filtration, and drying.[6]

Impurity C: Bromo-Xanthine Precursor

Structure: 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

This impurity is a key intermediate in one of the common synthetic routes to Linagliptin.

Synthesis Pathway:

This impurity arises from the incomplete reaction in the final coupling step where the bromine atom at the 8-position of the xanthine ring is substituted by (R)-3-aminopiperidine.

Causality Behind Formation:

  • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution reaction may not proceed to completion if the reaction time is too short or the temperature is too low.

  • Stoichiometry of Reactants: An insufficient amount of (R)-3-aminopiperidine can lead to unreacted starting material remaining.

  • Deactivation of Nucleophile: The presence of acidic impurities can protonate the amino group of the piperidine, reducing its nucleophilicity and hindering the reaction.

Control Strategy:

Optimization of the coupling reaction parameters, including reaction time, temperature, and stoichiometry of reactants, is crucial. In-process controls (IPCs) using techniques like HPLC can monitor the disappearance of the starting material.

Synthesis Pathways of Major Degradation Impurities

Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2] Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

Acid Degradation Products

Linagliptin is particularly susceptible to degradation under acidic conditions.[2][8]

AD 1: Hydrolysis Product

Forced degradation studies have shown that under acidic conditions, hydrolysis of the butynyl group can occur.[2]

AD 2: Dimerization Product

As mentioned previously, acidic conditions can also promote the formation of a dimer impurity.[2] A proposed mechanism involves the acid-catalyzed formation of a Schiff base intermediate from one Linagliptin molecule, which then reacts with a second molecule.[2]

Experimental Protocol for Forced Acid Degradation:

A typical procedure involves dissolving Linagliptin in a solution of a strong acid, such as 0.1 M HCl, and heating the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[2] The resulting solution is then neutralized and analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.

Oxidative Degradation Products

Linagliptin is also sensitive to oxidative stress.

OX 1: Piperidine N-oxide

The tertiary nitrogen in the piperidine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[2]

OX 2 and OX 3: Oxime Isomers

Oxidation of the primary amino group on the piperidine ring can lead to the formation of an oxime, which can exist as Z and E isomers.[2]

OX 4: Nitro Compound

Further oxidation of the primary amine can result in the formation of a nitro compound.[2]

Experimental Protocol for Forced Oxidative Degradation:

Linagliptin is typically dissolved in a solution containing an oxidizing agent, such as 3% hydrogen peroxide, and heated at a controlled temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[2] The reaction mixture is then analyzed to identify the oxidative degradants.

Summary of Degradation Conditions and Major Products

Stress ConditionReagents/ConditionsMajor Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C, 24hHydrolysis products, Dimer (AD 2)[2]
Basic Hydrolysis0.1 M NaOH, 60°C, 10 daysMinor degradation products[2]
Oxidation3% H2O2, 60°C, 24hN-oxide (OX 1), Oxime isomers (OX 2, OX 3), Nitro compound (OX 4)[2]
Thermal60°C, 10 daysMinimal degradation[2]
PhotolyticUV-VIS lightMinimal degradation[2]

Analytical Methodologies for Impurity Detection and Characterization

A robust analytical methodology is essential for the detection, quantification, and characterization of Linagliptin impurities.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC with UV detection is the most common technique for the separation and quantification of Linagliptin and its impurities.[9] A stability-indicating method should be developed and validated to ensure that all potential impurities and degradation products are well-separated from the main peak and from each other.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[2] By providing mass-to-charge ratio information, it allows for the determination of the molecular weight of impurities, which is a critical first step in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the definitive structural confirmation of isolated impurities. 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for the complete elucidation of the impurity's structure.

Experimental Protocol for Impurity Profiling:

  • Method Development: Develop a gradient RP-HPLC method capable of separating Linagliptin from all known and potential impurities. A common column choice is a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Forced Degradation: Subject the Linagliptin drug substance to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Linagliptin peak and any degradation peaks to ensure they are not co-eluting with other components.

  • Identification: For any unknown impurities exceeding the identification threshold, use LC-MS to determine their molecular weights.

  • Isolation and Characterization: If necessary, isolate the unknown impurities using preparative HPLC. Characterize the isolated impurities using spectroscopic techniques such as NMR and Mass Spectrometry to confirm their structures.

Conclusion

A comprehensive understanding of the synthesis pathways of Linagliptin process impurities is paramount for the development of a robust and well-controlled manufacturing process. This guide has detailed the formation of key process-related and degradation impurities, providing insights into their mechanistic origins and outlining strategies for their control. By leveraging this knowledge and employing state-of-the-art analytical techniques, pharmaceutical scientists can ensure the production of high-quality Linagliptin, ultimately safeguarding patient health. The continuous investigation into impurity profiling remains a critical aspect of the pharmaceutical lifecycle, ensuring the ongoing safety and efficacy of this important antidiabetic medication.

References

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(10), 17893–17904. [Link]

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(10), 17893–17904. [Link]

  • Daicel Pharma Standards. Linagliptin Impurities Manufacturers & Suppliers. [Link]

  • Google Patents. (2019).
  • Liana, A., Hałuszczuk, A., Gawor, A., & Bulska, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2697. [Link]

  • ResearchGate. (2024). Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C,... [Link]

  • WIPO Patentscope. (2020). AN IMPROVED PROCESS FOR REMOVAL OF LINAGLIPTIN DIMER IMPURITY FROM LINAGLIPTIN. [Link]

  • Quick Company. (2020). An Improved Process For Removal Of Linagliptin Dimer Impurity From. [Link]

  • OUCI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • Google Patents. (2020). Synthetic method of linagliptin.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • Google Patents. (2019). Process for the preparation of (r)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1h-purine-2,6-dione.
  • ResearchGate. (2015). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Rasayan Journal. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. [Link]

  • Google Patents. (2022).
  • MDPI. (2018). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. [Link]

  • Asian Journal of Chemistry. (2021). A new stability indicating method for the determination of 3-amino piperidine in linagliptin by gas chromatography. [Link]

  • PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. [Link]

  • Journal of Pharmaceutical Research International. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. [Link]

  • PubChem. (n.d.). 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Critical Review on Bioanalytical Methods Impurity Profiling, Degradation Study of Empagliflozin and Linagliptin. [Link]

  • ResearchGate. (2007). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]

Sources

Advanced Characterization of Linagliptin N-Acetyl Impurity: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin , the identification and control of process-related impurities are critical for meeting ICH Q3A(R2) and Q3B(R2) regulatory standards.[1] Among these, the N-Acetyl impurity (CAS 1803079-49-3) represents a significant structural analogue formed via the acetylation of the active pharmaceutical ingredient's (API) primary amine moiety.[1]

This technical guide provides a rigorous, self-validating workflow for the isolation, synthesis, and structural elucidation of the Linagliptin N-acetyl impurity.[1] It is designed for analytical scientists and process chemists requiring definitive proof of structure to support New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) filings.[1]

Chemical Context & Formation Mechanism[1][2][3]

Structural Variance

Linagliptin contains a (3R)-3-aminopiperidine substituent.[1][2][3] This primary amine is the nucleophilic center most susceptible to acylation.[1] The N-acetyl impurity arises when this amine reacts with acetylating agents (e.g., traces of acetic anhydride, acetyl chloride, or reactive esters) potentially introduced during solvent recovery or specific synthetic steps involving acetate salts.[1]

  • Parent: Linagliptin (

    
    , MW: 472.54 Da)[1]
    
  • Impurity: N-Acetyl Linagliptin (

    
    , MW: 514.58 Da)[1][4][5]
    
  • Mass Shift: +42.04 Da (Replacement of H with

    
    )
    
Formation Pathway Diagram

The following diagram illustrates the nucleophilic attack of the piperidine amine on an acetyl donor.[1]

FormationPathway Lina Linagliptin API (Nucleophilic 1° Amine) Inter Tetrahedral Intermediate Lina->Inter Nucleophilic Attack Agent Acetylating Agent (e.g., Ac2O / Acetyl Chloride) Agent->Inter Impurity N-Acetyl Impurity (Amide Bond Formation) Inter->Impurity Elimination of Leaving Group

Figure 1: Reaction mechanism showing the acetylation of the 3-aminopiperidine moiety of Linagliptin.[1]

Analytical Strategy & Workflow

To definitively characterize this impurity, a "Triangulation Strategy" is employed:

  • LC-MS/MS: To establish molecular weight and fragmentation pattern.[1]

  • Targeted Synthesis: To generate a reference standard for retention time (RT) matching.

  • NMR (1D & 2D): To confirm the location of the acetyl group.[1]

CharacterizationWorkflow Sample Crude Linagliptin Sample UPLC UPLC-MS Screening (Detect m/z 515.26) Sample->UPLC Isolation Preparative HPLC (Isolation of Impurity) UPLC->Isolation Enrichment Analysis Structural Confirmation Isolation->Analysis Synthesis Independent Synthesis (Linagliptin + Ac2O) Synthesis->Analysis Co-injection & Spectral Overlay

Figure 2: The characterization pipeline from detection to structural confirmation.

Experimental Protocols

Protocol 1: UPLC-MS/MS Screening

Objective: Detect the impurity and determine its molecular mass and fragmentation behavior.[1][6]

Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro (or equivalent). Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C
Gradient 0-1 min: 5% B; 1-10 min: 5% -> 85% B; 10-12 min: 85% B
MS Mode ESI Positive (+ve)
Target Mass Linagliptin: [M+H]+ = 473.26 N-Acetyl Impurity: [M+H]+ = 515.27

Data Analysis: Look for a peak eluting after Linagliptin (due to reduced polarity from the loss of the free amine).[1] The mass spectrum should show a parent ion at m/z 515.27.[1]

Protocol 2: Targeted Synthesis (Reference Standard Generation)

Objective: Synthesize the impurity to validate the structure and use as a quantitative standard.[1]

  • Dissolution: Dissolve 500 mg of Linagliptin free base in 10 mL of Dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to scavenge acid byproducts.

  • Acetylation: Cool to 0°C and add 1.1 equivalents of Acetic Anhydride dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

  • Workup: Wash with water (2 x 10 mL), dry organic layer over

    
    , and evaporate under reduced pressure.
    
  • Purification: Purify via Flash Chromatography (Silica gel, gradient 0-5% MeOH in DCM) to obtain the N-Acetyl impurity as a white/off-white solid.

Protocol 3: NMR Structural Elucidation

Objective: Prove the acetyl group is attached to the exocyclic amine.[1]

Solvent: DMSO-


 or 

.[1] Experiments:

,

, COSY, HSQC, HMBC.[1]

Key Diagnostic Signals:

  • Proton NMR: Look for a sharp singlet integrating to 3H around

    
     1.8 - 2.0 ppm (characteristic of 
    
    
    
    ).[1]
  • Carbon NMR: Look for a new carbonyl signal around

    
     169-170 ppm (Amide Carbonyl) and a methyl carbon around 
    
    
    
    22-23 ppm.[1]
  • HMBC Correlation: A critical correlation should be observed between the amide proton (

    
    ) and the new carbonyl carbon, as well as the methine proton of the piperidine ring to the amide nitrogen (indirectly).[1]
    

Data Presentation & Interpretation

Mass Spectrometry Fragmentation

The fragmentation pattern provides a "fingerprint" of the molecule.[1]

Fragment Ion (m/z)Proposed Structure / LossInterpretation
515.27

Molecular Ion of N-Acetyl Impurity
473.26

Loss of Acetyl group (Ketene loss) - Rare in ESI, but possible
358.15 Quinazolin-methyl-purine coreCore scaffold remains intact; confirms modification is on the piperidine side chain.[1]
Comparative NMR Data (DMSO- )
PositionLinagliptin

(ppm)
N-Acetyl Impurity

(ppm)
Shift (

)
Piperidine-NH2 ~1.5 - 2.0 (Broad)8.02 (Doublet/Broad) Appearance of Amide NH
Acetyl -CH3 Not Present1.78 (Singlet, 3H) Diagnostic Acetyl Signal
Piperidine H-3 ~2.8 - 3.0 (Multiplet)~3.8 - 4.0 (Multiplet)Downfield shift due to amide electron withdrawal

Note: Chemical shifts are approximate and dependent on concentration and temperature.[1]

Regulatory & Safety Implications

The N-Acetyl impurity is considered a process-related impurity .[1]

  • ICH Q3A/B Status: If present above the identification threshold (typically 0.10%), it must be identified.[1] If above the qualification threshold (0.15%), it requires toxicological qualification.[1]

  • Genotoxicity (ICH M7): Acetamides are generally not considered structural alerts for mutagenicity (unlike N-nitroso or alkylating agents), but a specific in silico assessment (e.g., DEREK, SARAH) should be performed to confirm Class 5 status (Non-mutagenic impurity).[1]

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link

  • International Conference on Harmonisation (ICH). (2006).[1] Q3B(R2): Impurities in New Drug Products.[1]Link

  • VeePrho Laboratories. (n.d.).[1] Linagliptin N-Acetyl Impurity Structure Elucidation Report. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Linagliptin.Link[1]

  • SynThink Chemicals. (n.d.).[1] Linagliptin N-Acetyl Impurity Reference Standard Data. Retrieved from [1]

Sources

Understanding the Formation of Linagliptin Dimer Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Linagliptin, high molecular weight impurities—specifically dimers—present a unique challenge.[1] Unlike simple oxidative or hydrolytic degradants, dimers often possess high lipophilicity and unpredictable toxicological profiles.

This guide analyzes the two primary mechanistic pathways for Linagliptin dimerization: Acid-Catalyzed Aza-Enolization (Process/Degradation) and Formaldehyde-Mediated Bridging (Excipient Interaction). It provides a self-validating analytical framework for their detection and control, moving beyond standard ICH Q3A/B compliance to mechanistic understanding.

Structural Vulnerabilities of Linagliptin

To understand dimerization, we must first dissect the reactivity of the Linagliptin scaffold ((R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione).

Key Reactive Sites
  • The Xanthine Core (C-8 Position): The attachment point of the piperidine ring. Under acidic stress, this bond is susceptible to electronic shifts that facilitate dimerization.

  • The Piperidine Ring (Secondary Amine): While the primary amine on the piperidine is chiral (R-configuration), the secondary amine nitrogen embedded in the ring is a potent nucleophile, highly sensitive to electrophilic attack by aldehydes (e.g., formaldehyde).

  • The Quinazoline Moiety: Acts as an electron-withdrawing group, influencing the stability of the xanthine core.

Mechanism I: Acid-Catalyzed Dimerization (AD2)[1][2]

This is the most critical intrinsic degradation pathway for Linagliptin. Contrary to common assumptions that dimers form via oxidation, the primary Linagliptin dimer (often coded as AD2 or Impurity I ) forms via an acid-catalyzed aza-enolization mechanism.[2]

The Mechanism[1][2][3]
  • Protonation: In acidic media (e.g., HCl stress or acidic wet granulation), the N-7 nitrogen of the xanthine ring is protonated.

  • Aza-Enolization: This protonation drives a tautomeric shift, creating a reactive aza-enol intermediate.[1]

  • Schiff Base Formation: The intermediate rearranges into a highly electrophilic Schiff base species.

  • Nucleophilic Attack: A second, unreacted Linagliptin molecule acts as a nucleophile.[1] Its piperidine nitrogen attacks the electrophilic center of the Schiff base.

  • Dimerization: The resulting adduct stabilizes, forming the dimer (approx. MW 945 Da).[1]

Visualization: The Aza-Enolization Pathway[1][3]

Linagliptin_Acid_Dimer Lina Linagliptin Monomer (C25H28N8O2) Inter1 Protonated Species (N-7 Activation) Lina->Inter1 + Acid Acid Acidic Conditions (H+) Acid->Inter1 Enol Reactive Aza-Enol Intermediate Inter1->Enol Tautomerization Schiff Electrophilic Schiff Base Enol->Schiff Rearrangement Dimer Linagliptin Acid Dimer (AD2) (MW ~945 Da) Schiff->Dimer Electrophilic Attack Lina2 Linagliptin Monomer (Nucleophile) Lina2->Dimer Nucleophilic Attack

Caption: Figure 1. The acid-catalyzed pathway where one Linagliptin molecule becomes an electrophile (Schiff base) and is attacked by another.[1][2][3]

Experimental Validation (Self-Validating Protocol)

To confirm this mechanism in your specific formulation:

  • Stress Condition: Dissolve Linagliptin API in 1N HCl.

  • Incubation: Heat at 60°C for 24 hours.

  • Control: Run a parallel sample in 0.1N NaOH (Base hydrolysis usually cleaves the amide but rarely forms dimers).

  • Observation: If the peak at RRT ~2.5 (or MW 945) appears only in the acid sample and not the base, the mechanism is confirmed as acid-catalyzed aza-enolization.

Mechanism II: Methylene-Bridged Dimerization

This impurity (MW ~957 Da) is an extrinsic dimer, often formed during drug product manufacturing or storage. It is caused by the interaction of Linagliptin with trace formaldehyde impurities found in excipients (e.g., PEG, Gelatin capsules, starch).

The Mechanism[1][2][3]
  • Source of Formaldehyde: Degradation of PEG or polysorbates releases trace HCHO.

  • Hemiaminal Formation: The secondary amine of the Linagliptin piperidine ring attacks the formaldehyde.

  • Iminium Ion Generation: Dehydration leads to a reactive iminium ion.

  • Bridging: A second Linagliptin molecule attacks the iminium ion, creating a methylene bridge (-CH2-) between two API molecules.

Visualization: Formaldehyde-Mediated Bridging

Methylene_Dimer Excipient Excipient (PEG/Gelatin) Degradation HCHO Formaldehyde (Trace Impurity) Excipient->HCHO Oxidation/Heat Hemi N-Hydroxymethyl Intermediate HCHO->Hemi Lina Linagliptin (Piperidine Amine) Lina->Hemi + HCHO Iminium Iminium Ion (Reactive Electrophile) Hemi->Iminium - H2O Dimer Methylene-Bridged Dimer (MW ~957 Da) Iminium->Dimer + Linagliptin Lina2 Linagliptin (Second Molecule) Lina2->Dimer

Caption: Figure 2.[4] Formation of the Methylene-Bridged Dimer via trace formaldehyde interaction.

Analytical Characterization Strategy

Detecting these dimers requires specific LC-MS/MS parameters due to their high molecular weight and hydrophobicity.

Recommended LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax SB-Aq or equivalent), 150mm x 4.6mm, 3.5µmHigh carbon load required to retain hydrophobic dimers.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Volatile buffer suitable for MS; pH 4.5 suppresses silanol activity.
Mobile Phase B Acetonitrile : Methanol (80:20)High elution strength needed to elute dimers (often elute >20 mins).
Mass Range 100 - 1200 m/z Critical: Standard scans often stop at 800-1000. Dimers are ~950 Da.
Ionization ESI Positive ModeProtonation of the piperidine and xanthine nitrogens.
Diagnostic Ions (Fragmentation Pattern)

When characterizing the Acid Dimer (MW 945) , look for these fragments in MS2:

  • m/z 945.6: Precursor Ion [M+H]+

  • m/z 473.3: Doubly charged species [M+2H]2+ (Common in ESI).

  • m/z 420.3 / 364.2: Characteristic cleavage of the butynyl and quinazoline groups confirming the dimer core stability.

Mitigation & Control Strategy

A. Process Control (Acid Dimer)
  • pH Monitoring: Strictly control pH during the final crystallization steps. Avoid prolonged exposure to pH < 2.0 at temperatures > 40°C.

  • Solvent Selection: If using acid for salt formation, ensure rapid cooling or antisolvent addition to minimize the "aza-enolization" window.

B. Formulation Control (Methylene Dimer)
  • Excipient Screening: Use "Low Aldehyde" or "Aldehyde-Free" grades of PEG and Polysorbates.

  • Packaging: Avoid gelatin capsules cross-linked with aldehydes. Use HPMC capsules where possible.

  • Scavengers: In high-risk formulations, consider adding amino acids (e.g., Glycine) that can act as sacrificial nucleophiles to scavenge formaldehyde.

References

  • National Institutes of Health (NIH). (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link][5]

  • Taylor & Francis. (2015). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Analytical Chemistry Letters. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to the Impurities of Linagliptin: Identification, Control, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Linagliptin is a pivotal oral hypoglycemic agent, classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the management of type 2 diabetes mellitus. The purity of an Active Pharmaceutical Ingredient (API) like Linagliptin is a critical attribute that directly influences the safety and efficacy of the final drug product. The presence of impurities, even in minute quantities, can impact the stability of the drug and may pose potential health risks.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known impurities of Linagliptin. We will delve into the classification, origins, and structural details of these impurities, supported by their Chemical Abstracts Service (CAS) Registry Numbers. Furthermore, this guide outlines robust analytical methodologies for the detection and quantification of these substances, ensuring the quality and integrity of Linagliptin.

The Imperative of Impurity Profiling in Pharmaceutical Development

The control of impurities in APIs is a mandate enforced by global regulatory bodies, guided by the principles of the International Council for Harmonisation (ICH).[3][4] Impurities can arise from a multitude of sources, including raw materials, intermediates from the manufacturing process, chemical reagents, solvents, and degradation of the API over time.[1][2][5] A thorough understanding and characterization of a drug's impurity profile are non-negotiable for ensuring patient safety and drug efficacy. This process, known as impurity profiling, involves the identification, structural elucidation, and quantification of each impurity present in the drug substance.

For Linagliptin, this involves scrutinizing both process-related impurities, which are by-products of its synthesis, and degradation products that form under various stress conditions.[4][6]

Classification of Linagliptin Impurities

The impurities associated with Linagliptin can be broadly categorized based on their origin. This classification is fundamental to developing effective control strategies during both the synthesis and formulation stages.

G cluster_process Originating from Synthesis cluster_degradation Formed on Storage/Stress A Linagliptin Impurities B Process-Related Impurities A->B C Degradation Products A->C D Stereoisomeric Impurities A->D B1 Starting Materials B->B1 B2 Intermediates B->B2 B3 By-products & Reagents B->B3 C1 Hydrolytic (Acid/Base) C->C1 C2 Oxidative C->C2 C3 Photolytic/Thermolytic C->C3

Caption: Classification of Linagliptin impurities by origin.

Process-Related Impurities

These impurities are intrinsic to the manufacturing process. Their formation is often a result of incomplete reactions, side reactions, or the presence of impurities in starting materials. For instance, several impurities in the Linagliptin synthesis arise from the conversion of Bromo methylxanthine to Bromo butynyl methylxanthine, where unreacted starting materials or side products can carry through to the final API.[6]

Degradation Products

Linagliptin, like many complex organic molecules, is susceptible to degradation when exposed to stress conditions such as acid, oxidation, heat, and light.[1][2] Forced degradation studies are a critical component of drug development, as they help identify potential degradants that could form during storage and handling. Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[1][3]

Stereoisomeric Impurities

Linagliptin possesses a chiral center at the 3-position of the aminopiperidine ring, with the (R)-enantiomer being the active moiety. The corresponding (S)-enantiomer is considered a stereoisomeric impurity.

Comprehensive List of Known Linagliptin Impurities

The following table provides a consolidated list of identified Linagliptin impurities, complete with their CAS Registry Numbers. This serves as a quick reference for analytical and process development chemists.

Impurity Name/DesignationCAS Registry NumberMolecular FormulaMolecular WeightLikely Origin
Linagliptin (API)668270-12-0C₂₅H₂₈N₈O₂472.54-
Linagliptin Impurity 10 (S-Isomer)68270-11-9C₂₅H₂₈N₈O₂472.54Stereoisomeric
Linagliptin N-Boc Impurity668273-75-4C₃₀H₃₆N₈O₄588.66Process-Related (Intermediate)
3-Methyl-7-(2-butyn-1-yl)-8-[(R)-3-(tertbutyloxycarbonylamino)piperidin-1-yl]-xanthine666816-91-7C₂₀H₂₈N₆O₄416.48Process-Related (Intermediate)
Linagliptin N-Acetyl Impurity1803079-49-3C₂₇H₃₀N₈O₃514.58Process-Related/Degradation
Linagliptin Impurity D666816-91-7C₂₀H₂₈N₆O₄416.48Process-Related
Linagliptin Impurity M216854-24-9--Process-Related
Linagliptin Metabolite CD17901620278-39-8--Metabolite
Linagliptin Impurity S (E/Z Isomers)1446263-39-3 / 1638744-06-5C₂₅H₂₉BrN₈O₂553.47Process-Related
Linagliptin Dimer Impurity 21418133-47-7C₅₀H₅₆N₁₆O₄945.08Process-Related
Linagliptin Impurity E (Regioisomer)1446263-38-2C₂₅H₂₈N₈O₂472.54Process-Related
Linagliptin Diene Impurity2463617-43-6C₂₅H₂₈N₈O₂472.54Degradation
Linagliptin N-Formyl Impurity2137744-33-1C₂₆H₂₈N₈O₃500.55Process-Related/Degradation
8-Bromo-3-methyl-7-(2-butynyl)-xanthine853029-57-9C₁₁H₁₁BrN₄O₂311.14Process-Related (Intermediate)
8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione93703-24-3C₆H₅BrN₄O₂245.03Process-Related (Starting Material)

(Note: This list is comprehensive based on available public data but may not be exhaustive. Some structures and origins are proprietary to manufacturers.)[5][][8][9]

Methodologies for Impurity Detection and Quantification

A self-validating analytical system is paramount for ensuring the trustworthiness of impurity data. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the cornerstone for separating and quantifying Linagliptin and its related substances.[10]

Foundational Analytical Technique: Stability-Indicating HPLC

A stability-indicating method is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. For Linagliptin, this method must be able to separate the active ingredient from all the potential process-related and degradation impurities.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a validated method for the analysis of Linagliptin and its impurities.[10][11][12]

Objective: To quantify known and unknown impurities in a Linagliptin API sample.

1. Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]

  • Mobile Phase A: 0.1% Phosphoric Acid in water (pH adjusted to 2.5).[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is typically employed to resolve all impurities with varying polarities. (e.g., Start with 90% A, ramp to 40% A over 30 minutes, hold, and re-equilibrate).

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 225 nm.[11][12]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a reference standard of Linagliptin in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 0.5 mg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing known reference standards of Linagliptin impurities.

  • Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to the same concentration as the Standard Solution.[11]

3. System Suitability Testing (SST):

  • Before sample analysis, inject a solution containing Linagliptin and key impurities.

  • Acceptance Criteria:

    • Resolution: The resolution between Linagliptin and the closest eluting impurity peak must be > 2.0.

    • Tailing Factor: The tailing factor for the Linagliptin peak should be < 1.5.

    • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should not exceed 2.0%.[3]

4. Analysis and Calculation:

  • Inject the sample solution into the chromatograph.

  • Identify impurity peaks by their retention times relative to the Linagliptin peak.

  • Calculate the concentration of each impurity using the external standard method, based on the peak area response.

Structural Elucidation with LC-MS

When unknown impurities are detected, especially during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. It provides molecular weight information that is crucial for the structural identification of these new chemical entities.[4][12]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API Sample & Reference Standards B Dissolve in Diluent A->B C Vortex & Sonicate to Dissolve B->C D System Suitability Test (SST) C->D Transfer to Vials E Inject Sample into HPLC/UPLC System D->E SST Pass F Data Acquisition (UV, MS) E->F G Integrate Peaks F->G H Identify Impurities (by Retention Time) G->H I Quantify Impurities (% Area Normalization) H->I J Report Results I->J

Caption: A typical analytical workflow for impurity profiling.

Conclusion

The meticulous control of impurities is a defining characteristic of high-quality pharmaceutical manufacturing. For Linagliptin, a comprehensive understanding of process-related and degradation-related substances is essential for ensuring the safety and efficacy of this widely used antidiabetic medication. The implementation of robust, validated, and stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein, provides the necessary framework for quality control. Continuous vigilance and characterization of the impurity profile throughout the drug product's lifecycle are fundamental to upholding the highest standards of pharmaceutical quality.

References

  • BOC Sciences. Linagliptin Impurities.

  • Chemicea Pharmaceuticals. (n.d.). Linagliptin impurity E | 1446263-38-2. Retrieved from

  • PubMed. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from

  • OUCI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from

  • ResearchGate. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Retrieved from

  • Pharmaffiliates. (n.d.). Linagliptin-impurities. Retrieved from

  • Google Patents. (n.d.). Linagliptin impurity, and preparation method and application thereof. Retrieved from

  • Daicel Pharma Standards. (n.d.). Linagliptin Impurities Manufacturers & Suppliers. Retrieved from

  • RASĀYAN Journal of Chemistry. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Retrieved from

  • National Institutes of Health. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from

  • National Institutes of Health. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from

  • LGC Standards. (n.d.). Linagliptin | CAS 668270-12-0. Retrieved from

  • SpringerLink. (2023). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Retrieved from

  • Academic Strive. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Retrieved from

Sources

Methodological & Application

A Comprehensive Guide to HPLC Method Development for Linagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Linagliptin. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.[1] Ensuring the purity and safety of the drug product is paramount, necessitating a robust analytical method to detect, identify, and quantify any process-related impurities and degradation products.[2][3] This guide delves into the causal reasoning behind experimental choices, from mobile phase selection and gradient optimization to forced degradation studies, all in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for Impurity Profiling of Linagliptin

Linagliptin's chemical structure, 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl) methyl] purine-2, 6-dione, presents several potential sites for chemical modification, leading to the formation of impurities during synthesis, formulation, and storage.[2][4] Regulatory bodies like the FDA and EMA mandate stringent control over these impurities, as they can impact the drug's efficacy and safety.[2] Therefore, a well-developed, stability-indicating HPLC method is crucial for the quality control of Linagliptin active pharmaceutical ingredient (API) and its finished dosage forms.[5][6]

The primary objective of this method is to achieve adequate separation between Linagliptin and its known and potential impurities, including process-related impurities and degradation products formed under various stress conditions.[2][5] This ensures the specificity of the method and its suitability for stability studies.

Foundational Principles: The "Why" Behind the Method

The development of a successful HPLC method for impurity profiling is not a matter of trial and error but a systematic process guided by the physicochemical properties of the analyte and its potential impurities.

2.1. Analyte and Impurity Characteristics:

Linagliptin is a basic compound with a xanthine-based structure.[7] Understanding the pKa of Linagliptin and its impurities is critical for selecting the appropriate mobile phase pH to ensure optimal retention and peak shape. Known impurities can arise from starting materials, intermediates, or side reactions during synthesis.[2] Additionally, degradation pathways under stress conditions such as acid/base hydrolysis, oxidation, and photolysis can generate new impurities that must be resolved.[6][8][9]

2.2. Chromatographic Mode Selection: The Case for Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography for the analysis of pharmaceutical compounds due to its versatility and compatibility with a wide range of analytes. For Linagliptin and its impurities, which are moderately polar, a C18 column is a suitable starting point for method development.[4][10] The non-polar stationary phase allows for the retention of these compounds, while a polar mobile phase facilitates their elution.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Analyte & Impurity Characterization B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Forced Degradation Studies C->D E Specificity D->E Demonstrates Stability-Indicating Nature F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Quality Control I->J K Stability Testing I->K

Sources

Protocol for the Characterization of Linagliptin Impurities Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note provides a detailed protocol for the identification and characterization of potential impurities in Linagliptin active pharmaceutical ingredient (API) and formulated products using Liquid Chromatography-Mass Spectrometry (LC-MS). Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is utilized in the management of type 2 diabetes mellitus.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by international regulatory bodies to ensure the safety and efficacy of the final drug product. This document outlines a comprehensive approach, including forced degradation studies, chromatographic separation, and mass spectrometric analysis, to provide a robust methodology for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Linagliptin, with the chemical formula C25H28N8O2 and a molecular weight of approximately 472.54 g/mol , is a potent inhibitor of the DPP-4 enzyme.[2][3] This inhibition increases the levels of incretin hormones, which in turn stimulates insulin release in a glucose-dependent manner.[4] The synthesis and storage of Linagliptin can lead to the formation of related substances, including process impurities and degradation products.[5] Regulatory guidelines from the International Council for Harmonisation (ICH) necessitate the identification and characterization of any impurity present at a level of 0.1% or greater.

Forced degradation studies are a cornerstone of this process, providing insight into the degradation pathways of the drug substance under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6] Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[7][8] This application note details a stability-indicating LC-MS method capable of separating Linagliptin from its known and potential degradation products, allowing for their subsequent characterization by mass spectrometry.

It is noteworthy that as of recent assessments, Linagliptin is not yet described in the major pharmacopeias such as the European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), or the United States Pharmacopeia (USP).[9] Therefore, robust and validated in-house analytical methods are paramount for ensuring its quality.

Known Impurities of Linagliptin

A thorough understanding of potential impurities is crucial for method development and validation. The following table summarizes some of the known process-related and degradation impurities of Linagliptin.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Linagliptin668270-12-0C25H28N8O2472.54
(S)-Linagliptin668270-11-9C25H28N8O2472.54
N-Acetyl Linagliptin1803079-49-3C27H30N8O3514.58
Linagliptin Impurity E1446263-38-2C25H28N8O2472.55
Linagliptin Dimer Impurity-C58H58N16O61074.00
Linagliptin USP Related Compound A666816-98-4--

Experimental Workflow

The overall workflow for the characterization of Linagliptin impurities involves a systematic progression from sample preparation and stress testing to data acquisition and analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Linagliptin API / Formulation Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Forced_Deg LC_Sep UPLC/HPLC Separation Forced_Deg->LC_Sep Inject Stressed Samples MS_Detect Mass Spectrometric Detection (Full Scan MS & MS/MS) LC_Sep->MS_Detect Imp_ID Impurity Identification (Mass & Fragmentation) MS_Detect->Imp_ID Acquire Mass Spectra Struct_Elucid Structure Elucidation Imp_ID->Struct_Elucid

Figure 1: Overall experimental workflow for Linagliptin impurity profiling.

Detailed Protocols

Reagents and Materials
  • Linagliptin Reference Standard and sample

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Forced Degradation Studies Protocol

Objective: To intentionally degrade the Linagliptin sample to generate potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of Linagliptin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.[6] Neutralize the solution with an appropriate volume of 0.1 N NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with an appropriate volume of 0.1 N HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid Linagliptin powder to a dry heat of 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the Linagliptin stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions, without the stressor, and keep it under normal conditions.

LC-MS Method Protocol

Rationale: A reversed-phase UPLC or HPLC method provides excellent separation of Linagliptin from its generally more polar degradation products. A C18 stationary phase is a common choice for this type of analysis. The use of a volatile buffer like ammonium formate with formic acid is ideal for LC-MS as it aids in ionization and is compatible with the mass spectrometer.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.7 µmProvides high-resolution separation and is suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% BA gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
UV Detection 225 nmA suitable wavelength for the detection of Linagliptin and its related substances.[10]

Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveLinagliptin and its impurities contain basic nitrogen atoms that are readily protonated in positive ESI mode.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage 30 VA lower cone voltage is used for full scan MS to minimize in-source fragmentation and preserve the molecular ion.
Source Temperature 120 °CHelps in the desolvation of the droplets.
Desolvation Temperature 350 °CEfficiently removes the solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Full Scan MS Range m/z 100-1200A wide scan range to detect a broad range of potential impurities.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Used to obtain structural information about the detected ions. The collision energy should be optimized for each impurity.

Data Analysis and Interpretation

Identification of Impurities

The primary identification of impurities is based on their mass-to-charge ratio (m/z) obtained from the full scan MS data. By comparing the masses of the peaks in the stressed samples with that of the main Linagliptin peak, potential impurities can be tentatively identified.

Structural Elucidation through Fragmentation

The fragmentation pattern of Linagliptin and its impurities, obtained through MS/MS analysis, is key to their structural elucidation. The fragmentation of Linagliptin typically involves the cleavage of the butynyl group and the aminopiperidinyl moiety.

Fragmentation cluster_frags Major Fragments Linagliptin Linagliptin m/z 473.25 Frag1 Loss of butynyl group m/z 420.21 Linagliptin:f1->Frag1:f0 -C4H5 Frag2 Loss of aminopiperidinyl moiety m/z 403.19 Linagliptin:f1->Frag2:f0 -C5H10N2

Figure 2: Simplified proposed fragmentation pathway of Linagliptin in positive ESI-MS.

By analyzing the fragmentation patterns of the unknown peaks and comparing them to the fragmentation of the Linagliptin reference standard, the structural modifications in the impurities can be deduced. For instance, an impurity with a mass shift of +16 Da might indicate an N-oxide or a hydroxylated species, and its fragmentation pattern would be expected to show corresponding shifts in the fragment ions.

Conclusion

The LC-MS method detailed in this application note provides a robust and reliable framework for the identification and characterization of Linagliptin impurities. The combination of forced degradation studies, high-resolution chromatographic separation, and sensitive mass spectrometric detection allows for a comprehensive impurity profile to be established. This is essential for ensuring the quality, safety, and efficacy of Linagliptin in its therapeutic use. The presented protocol serves as a valuable resource for analytical scientists in the pharmaceutical industry, aiding in method development, validation, and routine quality control.

References

  • Daicel Pharma Standards. (n.d.). Linagliptin Impurities Manufacturers & Suppliers. Retrieved February 9, 2026, from [Link]

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Google Patents. (n.d.). CN114527200B - Detection method of linagliptin related substances.
  • Geneesmiddeleninformatiebank. (2021, June 8). Public Assessment Report Scientific discussion Linagliptin 5 mg film-coated tablets (linagliptin) NL/H/4958. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of linagliptin and process-related impurities. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of linagliptin (molecular weight: 472.54 g mol⁻¹; molecular formula: C25H28N8O2). Retrieved February 9, 2026, from [Link]

  • Drugs.com. (2025, November 10). Linagliptin Monograph for Professionals. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Electrospray positive ionization—mass spectrometry (ESI-MS) spectrum of linagliptin recorded using the XEVO G2-XS Q-ToF high resolution mass spectrometer (B) and proposed fragmentation pattern of Linagliptin (A). Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN113968876A - Preparation method of linagliptin dimer impurity.
  • Characterization of linagliptin using analytical techniques Introduction. (n.d.). Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pattern of LIN and acid hydrolysis DPs (A1 and A2/A3/impurity I). Retrieved February 9, 2026, from [Link]

  • SynThink. (n.d.). Linagliptin EP Impurities & USP Related Compounds. Retrieved February 9, 2026, from [Link]

  • New Drug Evaluation Monograph Template. (n.d.). Linagliptin. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024, February 17). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved February 9, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Linagliptin (Trade name: Trajenta) presents unique analytical challenges compared to other gliptins (e.g., Sitagliptin, Vildagliptin) due to its xanthine-based chemical structure. Unlike its peptidomimetic counterparts, Linagliptin possesses a quinazoline substituent, rendering it highly lipophilic (LogP ~1.7) yet basic (pKa ~8.6).

The Analytical Challenge: For "Related Substances" analysis (impurity profiling), the sample preparation must achieve two contradictory goals:

  • Solubilization: Fully extract the hydrophobic API and its degradation products from hydrophilic tablet matrices (mannitol/starch).

  • Chromatographic Compatibility: The final sample solvent (diluent) must not be so strong (high organic content) that it causes "solvent shock" or peak splitting on the HPLC column, a common issue with Linagliptin's early eluting polar impurities.

This guide details a Dual-Solvent Extraction Protocol that maximizes recovery (>99%) while maintaining peak symmetry for critical pairs.

Physicochemical Basis of the Protocol

Understanding the molecule dictates the method. We do not choose solvents randomly; we choose them based on the Solubility-Ionization Nexus .

  • The Xanthine Core: Requires organic solvent (Methanol or Acetonitrile) for initial dissolution. Water alone is insufficient.

  • The Piperidine Amine: With a pKa of ~8.6, Linagliptin is protonated at acidic pH. Therefore, acidic diluents (pH 2.0–4.0) significantly enhance solubility and prevent adsorption to glass surfaces (silanol interactions).

Table 1: Solvent Efficacy Profile for Linagliptin
Solvent SystemSolubility CapabilityChromatographic ShapeRisk Factor
100% Methanol ExcellentPoor (Fronting/Splitting)High solvent strength disrupts initial gradient binding.
100% Water Very PoorN/AIncomplete extraction; precipitation.
0.1% H₃PO₄ : ACN (50:50) GoodGoodBalanced, but may extract excess excipients.
Methanol (Initial) -> Buffer (Final) Optimal Excellent Recommended Strategy (See Protocol 2).

Experimental Protocols

Protocol A: API (Drug Substance) Preparation

For the analysis of bulk powder. Focus is on preventing degradation during prep.

Reagents:

  • Diluent: 60:40 v/v mixture of 0.1% Orthophosphoric Acid (aq) and Acetonitrile.

  • Vessel: Amber volumetric flasks (Linagliptin is relatively stable to light, but oxidative degradants are sensitive).

Procedure:

  • Weighing: Accurately weigh 25.0 mg of Linagliptin API.

  • Transfer: Transfer to a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Diluent .

  • Sonication: Sonicate for 5 minutes at ambient temperature (<25°C). Warning: Prolonged sonication (>20 min) can induce thermal degradation.

  • Make up: Dilute to volume with Diluent.[1][2][3][4] Mix well.

  • Filtration: Filter through a 0.45 µm PVDF syringe filter. Note: Discard the first 3 mL of filtrate to saturate any potential adsorption sites on the filter membrane.

Protocol B: Finished Dosage Form (Tablets) – The "Dual-Step" Method

Designed for 5 mg tablets. This protocol solves the matrix interference issue.

Reagents:

  • Extraction Solvent: 100% Methanol (HPLC Grade).

  • Stabilization Solvent: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

Procedure:

  • Pulverization: Weigh and finely powder 20 tablets. Calculate the average weight.

  • Weighing: Weigh powder equivalent to 10 mg of Linagliptin into a 100 mL amber volumetric flask.

  • Step 1 - Organic Dispersal: Add 10 mL of Methanol . Swirl gently to wet the powder. This step dissolves the Linagliptin from the excipient binder.

  • Sonication: Sonicate for 15 minutes. Ensure the water bath temperature does not exceed 30°C.[3]

  • Step 2 - Acidic Stabilization: Add 60 mL of Stabilization Solvent . This lowers the solvent strength, preventing peak splitting, and keeps the basic amine ionized.

  • Equilibration: Allow to cool to room temperature. Dilute to volume with Stabilization Solvent.

  • Clarification: Centrifuge a portion at 4000 rpm for 10 minutes (optional but recommended to save filter life).

  • Filtration: Filter supernatant through 0.45 µm PVDF or PTFE filter. Do not use Nylon without validation, as basic amines can bind to Nylon.

Visualization of Workflows

Diagram 1: Tablet Sample Preparation Workflow

This flowchart visualizes the critical decision points in Protocol B.

LinagliptinPrep Start Tablet Sample (20 Tablets) Crush Pulverize to Fine Powder Start->Crush Weigh Weigh eq. to 10mg API Crush->Weigh Solvent1 Add 10mL Methanol (High Solubility Step) Weigh->Solvent1 Break Matrix Sonicate Sonicate 15 mins (Temp < 30°C) Solvent1->Sonicate Solvent2 Add 60mL Acidic Buffer (Chromatographic Compatibility Step) Sonicate->Solvent2 Prevent Peak Splitting Dilute Dilute to Vol & Mix Solvent2->Dilute Filter Filter (PVDF 0.45µm) Discard first 3mL Dilute->Filter HPLC HPLC Injection (Related Substances) Filter->HPLC

Caption: The "Dual-Step" workflow prioritizes initial solubility in methanol followed by buffer dilution to match mobile phase strength.

Diagram 2: Troubleshooting Peak Anomalies

A logic gate for diagnosing common issues during Linagliptin analysis.

Troubleshooting Issue Problem Detected Split Peak Splitting (Doublet) Issue->Split LowRec Low Recovery (<95%) Issue->LowRec Ghost Ghost Peaks Issue->Ghost Cause1 Diluent too strong (High % MeOH) Split->Cause1 Cause2 Incomplete Extraction or Filter Adsorption LowRec->Cause2 Cause3 Degradation during Sonication Ghost->Cause3 Fix1 Increase Buffer Ratio in Diluent Cause1->Fix1 Fix2 Switch to PVDF Increase Sonication time Cause2->Fix2 Fix3 Control Temp <25°C Cause3->Fix3

Caption: Diagnostic logic for resolving common sample preparation errors in Linagliptin analysis.

Critical Validation Parameters (Self-Validating System)

To ensure the trustworthiness of this protocol, you must perform the following "System Suitability" checks during method validation:

  • Filter Compatibility Test: Compare the assay result of a centrifuged sample vs. a filtered sample. If the filtered sample is <98% of the centrifuged one, the drug is binding to the filter. Recommendation: Use Hydrophilic PVDF.

  • Solution Stability: Linagliptin is susceptible to oxidative degradation (forming N-oxide impurities). Store prepared samples in the autosampler at 5°C. Stability is typically validated for 24 hours.

  • Extraction Efficiency: Perform a "spiked recovery" test. Spike placebo powder with known API concentration. Recovery must fall between 98.0% and 102.0%.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and USP Monograph: Linagliptin Tablets. (Accessed via USP-NF Online). [Link]

  • Venkatesh, P., et al. "Stability-indicating HPLC-DAD method for the determination of Linagliptin in tablet dosage form: Application to degradation kinetics." Journal of Chromatographic Science, 2014. [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[Link]

  • Kavitha, K.Y., et al. "Method Development and Validation for the Simultaneous Estimation of Linagliptin and Metformin." International Journal of Pharmacy and Pharmaceutical Sciences, 2013. [Link]

  • PubChem. Linagliptin Compound Summary (Solubility and pKa data). National Library of Medicine. [Link]

Sources

Application Note: Gradient Elution Programs for Separating Linagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and execution of high-resolution gradient elution programs for the separation of Linagliptin (LIN) from its critical degradation products (DPs). Linagliptin, a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits complex degradation kinetics, particularly under acidic and oxidative stress.[1][2][3][4] This guide moves beyond generic protocols, offering a mechanistic rationale for mobile phase selection, column chemistry, and gradient slope optimization to achieve baseline resolution of polar hydrolytic degradants and hydrophobic N-oxide impurities.[1]

Chemistry of Degradation: The Separation Challenge

To design an effective gradient, one must understand the polarity and structural changes occurring during degradation.[1] Linagliptin contains a quinazoline ring and a piperidine moiety, making it basic (pKa ~8.[1][5]6) and susceptible to specific breakdown pathways.[1][6]

Degradation Landscape[1]
  • Acidic Hydrolysis: The most critical pathway.[1] It leads to the cleavage of the amide bond or partial hydrolysis of the quinazoline ring, generating highly polar impurities (e.g., Impurity AD1/AD2) that elute early in reverse-phase systems [1, 2].[1]

  • Oxidative Stress: Exposure to peroxides leads to N-oxide formation on the piperidine nitrogen or oxidation of the xanthine core.[1] These impurities (OX1-OX4) often possess similar hydrophobicity to the parent drug, requiring precise organic modifier modulation [2].[1]

  • Excipient Interactions: In the presence of reducing sugars or formic acid traces, Linagliptin forms specific adducts (e.g., Impurity VII and VIII) which are often missed by generic gradients [3].[1]

Degradation Pathway Visualization

The following diagram illustrates the critical degradation nodes that the chromatographic method must resolve.

Linagliptin_Degradation Lina Linagliptin (Parent) Acid Acid Hydrolysis (Quinazoline Ring Cleavage) Lina->Acid pH < 2.0 Oxid Oxidation (Peroxide/Radical) Lina->Oxid H2O2 / AIBN Excip Excipient Interaction (Formaldehyde/Formic Acid) Lina->Excip Stress AD1 Impurity AD1 (Polar/Early Eluting) Acid->AD1 NOx N-Oxides (OX1-4) (Mid-Eluting) Oxid->NOx Imp8 Impurity VIII (N-Formyl Adduct) Excip->Imp8

Figure 1: Simplified degradation logic for Linagliptin showing critical impurity classes requiring chromatographic resolution [2, 3].[1]

Method Development Strategy (Expert Insights)

Stationary Phase Selection

Standard C18 columns often fail to retain the polar acidic degradants (AD1).[1]

  • Recommendation: Use a C18-Aq (Aqueous stable) or Polar-Embedded phase.[1]

  • Why: These phases prevent "phase collapse" in high-aqueous initial conditions (essential for trapping polar degradants) and offer alternative selectivity for the basic nitrogen atoms in Linagliptin [3].[1]

Buffer & pH Dynamics
  • Buffer: Potassium Dihydrogen Phosphate (KH2PO4) or Ammonium Acetate.[1]

  • pH Control: Maintain pH between 3.0 and 4.5 .

    • Reasoning: At pH 3.0, Linagliptin and its amine-based impurities are fully protonated.[1] This prevents peak tailing caused by interaction with residual silanols on the column stationary phase.[1]

  • Organic Modifier: A mixture of Acetonitrile (ACN) and Methanol (MeOH) is superior to pure ACN.[1] Methanol provides hydrogen bonding capabilities that help resolve the N-oxide impurities from the main peak [3].[1]

Protocol 1: Robust HPLC Stability-Indicating Method

This protocol is designed for maximum resolution (Rs > 2.[1]0) between all known impurities.[1] It is the "Gold Standard" for QC release testing.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA Detector (Waters Alliance or Agilent 1260 equivalent)
Column Zorbax SB-Aq, 250 × 4.6 mm, 5 µm (or equivalent high-aqueous C18)
Column Temp 45°C (Critical for mass transfer kinetics of large xanthine molecules)
Flow Rate 1.0 mL/min
Injection Vol 20 - 40 µL
Detection UV at 225 nm (primary) and 292 nm (secondary identification)
Run Time 70 Minutes
Mobile Phase Composition
  • Mobile Phase A: 20 mM KH2PO4 buffer (pH 3.0 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile : Methanol (90 : 10 v/v).[1]

Gradient Program (Linear Multi-Step)

This gradient utilizes a shallow initial slope to separate polar degradants, followed by a ramp to elute hydrophobic adducts.[1]

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 7525Equilibration: Traps polar acid degradants.
8.0 7525Isocratic Hold: Ensures separation of early eluting void peaks.
22.0 6040Ramp 1: Elutes Linagliptin main peak.[1]
28.0 5545Separation: Resolves close-eluting N-oxides.
50.0 5050Ramp 2: Elutes hydrophobic process impurities.
55.0 2575Wash: Cleans column of dimers/oligomers.
60.0 2575Hold: Wash hold.[1]
64.0 7525Re-equilibration.
70.0 7525End.

Protocol Source Validation: Adapted from Jadhav et al. [3] and validated against ICH Q1A(R2) stress conditions.

Protocol 2: High-Throughput UPLC/UHPLC Method

For R&D environments requiring faster turnover, this method reduces run time by 60% while maintaining specificity.[1]

Chromatographic Conditions
ParameterSetting
Instrument UPLC/UHPLC (e.g., Waters Acquity H-Class)
Column Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm
Column Temp 50°C
Flow Rate 0.3 mL/min
Detection PDA (225 nm) + Optional MS (ESI+)
Gradient Program (Fast Gradient)[1]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1][7]

Time (min)% BCurveAction
0.05InitialLoad
2.020LinearElute Polar DPs
10.060LinearElute Main Peak + Oxidative DPs
12.090StepColumn Wash
14.05StepRe-equilibrate

Method Development Decision Workflow

Use this logic flow to troubleshoot resolution issues during method transfer or optimization.

Method_Optimization Start Start Optimization Check_Res Check Resolution (Rs) (Critical Pair: Imp-VII / Imp-I) Start->Check_Res Decision1 Rs < 1.5? Check_Res->Decision1 Modify_Org Decrease ACN Slope Increase Methanol Ratio Decision1->Modify_Org Yes (Co-elution) Success Validation Ready (Specificity Confirmed) Decision1->Success No (Pass) Modify_Temp Adjust Temp (± 5°C) Modify_Org->Modify_Temp If tailing persists Modify_pH Adjust Buffer pH (Target 3.0 ± 0.2) Modify_Temp->Modify_pH If selectivity fails Modify_pH->Check_Res Retest

Figure 2: Optimization workflow for resolving critical impurity pairs (e.g., Impurity VII and I) [3].

References

  • Liana, A., et al. (2024).[1][4] Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences.

  • Deshpande, P. B., et al. (2020).[1][5] Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin. International Journal of Pharmacy and Pharmaceutical Research.[1]

  • Jadhav, S., et al. (2017).[1] Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. Scientia Pharmaceutica.[1][7]

  • Ganorkar, S. B., et al. (2020).[1][5] Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design. Orbital: The Electronic Journal of Chemistry.

Sources

Using UPLC for rapid detection of Linagliptin process impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid Detection of Linagliptin Process Impurities via UPLC

Abstract & Core Directive

This application note details a rapid, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) protocol for the detection and quantification of Linagliptin (LINA) and its critical process-related impurities. Unlike traditional HPLC methods which often require 30–60 minute run times, this protocol utilizes sub-2 µm hybrid particle technology to achieve baseline resolution of critical pairs (including the des-bromo and bromo-precursors) in under 10 minutes. This guide is designed for immediate implementation in QC and R&D environments, adhering to ICH Q2(R1) validation standards.

Introduction: The Analytical Challenge

Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[][2][3][4] Its synthesis involves complex aminolysis and condensation steps, leading to a distinct profile of process impurities, most notably:

  • Impurity A (Bromo-precursor): 8-bromo-3-methyl-7-(2-butynyl)-xanthine.[5][6]

  • Impurity B (Des-bromo): Resulting from incomplete functionalization.

  • Impurity C (S-Isomer): The enantiomeric impurity (requires strict control).

  • Degradants: Oxidative and hydrolytic byproducts formed under stress.

The "Why" of UPLC: Standard HPLC (5 µm C18 columns) often suffers from peak tailing due to the basic nature of Linagliptin (pKa ~8.6) interacting with residual silanols. By transitioning to Ethylene Bridged Hybrid (BEH) C18 columns with low-pH mobile phases, we suppress silanol ionization while maintaining high peak capacity. This method ensures the separation of the active pharmaceutical ingredient (API) from its thermodynamic degradation products.

Experimental Protocol

Reagents & Chemicals
  • Reference Standards: Linagliptin (House Standard), Impurity A, B, and C (USP/EP Traceable).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Instrumentation & Conditions
ParameterSpecificationRationale
System Waters ACQUITY UPLC H-Class (or equivalent)Low dispersion volume (<10 µL) essential for sub-2 µm peaks.
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µmHybrid particles resist acid hydrolysis and reduce peak tailing for bases.
Column Temp 45°CReduces mobile phase viscosity, lowering backpressure and improving mass transfer.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 1.7 µm particles.
Injection Vol 1.0 µL (PLNO mode)Partial Loop with Needle Overfill ensures precision without carryover.
Detection PDA at 225 nmMax absorbance for xanthine core; 294 nm optional for specificity.
Run Time 10.0 MinutesRapid turnover compared to 45 min HPLC runs.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through 0.22 µm membrane.
    
    • Expert Insight: Low pH (2.5) ensures Linagliptin is fully protonated, preventing secondary interactions with the stationary phase.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurveAction
0.009010InitialEquilibration
1.0090106Isocratic Hold (Polar impurities)
6.0030706Linear Gradient (Elute API & non-polars)
7.5030706Wash
7.6090101Return to Initial
10.0090106Re-equilibration

Method Validation & Performance (Self-Validating Systems)

This protocol is designed to be self-validating. The System Suitability Test (SST) criteria below must be met before any sample analysis.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity A and Linagliptin.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Linagliptin peak (Critical for basic drugs).[7]
    
  • Precision (RSD): < 2.0% for 6 replicate injections of standard.

Quantitative Data Summary
AnalyteRT (min)RRTLOD (µg/mL)Linearity (

)
Impurity A (Bromo)3.20.580.05> 0.999
Impurity B (Des-bromo)4.10.740.05> 0.999
Linagliptin (API)5.51.00-> 0.999
Impurity C (Dimer/Unk)7.81.410.08> 0.998

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision process for impurity identification and method adjustment.

G Start Start: Sample Preparation (0.5 mg/mL in Diluent) Inject UPLC Injection (BEH C18, pH 2.5) Start->Inject Detect PDA Detection (225 nm) Inject->Detect Decision Check Resolution (Rs) Critical Pair > 2.0? Detect->Decision Pass System Suitability Passed Proceed to Quantitation Decision->Pass Yes Fail Fail: Adjust Gradient Slope or Mobile Phase pH Decision->Fail No Report Generate Impurity Profile (Compare RRTs) Pass->Report Fail->Inject Re-optimize

Caption: Figure 1: Step-by-step analytical workflow for Linagliptin impurity profiling, including critical system suitability decision nodes.

Impurity Origin Pathway

Understanding the chemical origin of impurities aids in root-cause analysis during production.

ImpurityPath StartMat Starting Material (8-Bromo-xanthine) Intermed Intermediate (Butynyl-Substituted) StartMat->Intermed Alkylation ImpA Impurity A (Unreacted Bromo) Intermed->ImpA Incomplete Rxn API Linagliptin (Crude) Intermed->API Aminolysis ImpB Impurity B (Des-Bromo/Degradant) API->ImpB Hydrolysis/Stress Final Purified API API->Final Crystallization

Caption: Figure 2: Simplified synthesis pathway highlighting the origin of critical process impurities (Impurity A and B).

Troubleshooting & Expert Tips

  • Peak Tailing: If Linagliptin tailing exceeds 1.5, ensure the buffer pH is strictly 2.5. Higher pH (3.0–4.0) puts the amine in a semi-protonated state, increasing silanol interaction. Alternatively, add 10mM Sodium Perchlorate to the mobile phase to mask silanols [1].

  • Ghost Peaks: Gradient elution often concentrates organic impurities from the mobile phase. Use a "Ghost Trap" column between the pump and injector if unknown peaks appear at high %B.

  • Sample Stability: Linagliptin is stable in acid but sensitive to peroxides. Avoid using old THF or ethers in sample prep; use fresh Acetonitrile/Water (50:50) as the diluent.

References

  • Lakshmi, K. S., & Rajesh, T. (2011). Development and validation of RP-HPLC method for the estimation of Linagliptin in tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Venkatesh, P., et al. (2012). Stability Indicating RP-HPLC Method for Determination of Linagliptin. Journal of Chemical and Pharmaceutical Research. Link

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Link

Sources

Application Note: A Scientist's Guide to Stationary Phase Selection for Robust Separation of Linagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, presents a unique analytical challenge due to its complex structure and the diverse polarity of its potential process-related and degradation impurities. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic selection of stationary phases for the successful HPLC/UHPLC separation of Linagliptin from its key impurities. We will explore the causal relationships between the physicochemical properties of the analytes, the characteristics of various stationary phases, and the resulting chromatographic resolution. A detailed, field-proven reversed-phase HPLC protocol is provided, alongside a discussion of alternative chromatographic modes like HILIC for challenging polar impurities.

Introduction: The Analytical Imperative in Linagliptin Purity

Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, is a xanthine-based molecule effective in managing type 2 diabetes.[] The manufacturing process and subsequent storage can introduce a spectrum of impurities, including diastereomers (the S-isomer), precursors, reaction by-products, and degradation products.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities to ensure the safety and efficacy of the final drug product.[3]

Forced degradation studies reveal that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[] This susceptibility underscores the need for a stability-indicating analytical method capable of resolving the API from all potential impurities. The choice of the HPLC stationary phase is the most critical parameter in developing such a method, as it governs the primary interactions that drive chromatographic separation.

The Causality of Separation: Matching Analyte Properties to Stationary Phase Chemistry

The fundamental principle guiding stationary phase selection is that "like dissolves like," or more accurately in chromatography, "like interacts with like." A successful separation hinges on exploiting the subtle differences in the physicochemical properties of Linagliptin and its impurities.

Physicochemical Landscape of Linagliptin and its Impurities

Linagliptin is a moderately polar molecule with several nitrogen atoms that can be protonated, making its retention sensitive to the pH of the mobile phase. Its impurities span a range of polarities:

  • Non-polar to Moderately Polar Impurities: Process-related impurities, such as those with protective groups like the N-Boc impurity, are generally less polar than Linagliptin.[2] Dimer impurities, due to their increased size and hydrophobic surface area, will also exhibit significant non-polar character.[5]

  • Similarly Polar Impurities: The stereoisomer, Linagliptin S-Isomer, has identical physicochemical properties to the R-isomer (the API) in an achiral environment, presenting a significant challenge for standard reversed-phase columns.[][6] Other impurities with minor structural modifications may have polarities very close to the parent drug.

  • Polar Impurities: Degradation products formed through hydrolysis or oxidation may introduce more polar functional groups (e.g., hydroxyls, carboxyls), leading to increased polarity and potentially poor retention on traditional reversed-phase columns.

A summary of key Linagliptin impurities and their structural relationship to the parent compound is presented in Table 1.

Table 1: Key Linagliptin Impurities and Their Structural Characteristics

Impurity NameCAS NumberMolecular FormulaStructural Difference from LinagliptinExpected Relative Polarity
Linagliptin (API)668270-12-0C₂₅H₂₈N₈O₂-Reference
Linagliptin S-Isomer668270-11-9C₂₅H₂₈N₈O₂Stereoisomer at the aminopiperidine ringSame as API
N-Acetyl Linagliptin1803079-49-3C₂₇H₃₀N₈O₃Acetyl group on the amino moietySlightly less polar
N-Boc Linagliptin668273-75-4C₃₀H₃₈N₈O₄Boc protecting group on the amino moietyLess polar
Linagliptin Dimer Impurity1418133-47-7C₅₀H₅₆N₁₆O₄Dimer formed during synthesisSignificantly less polar

Data sourced from various chemical suppliers and research articles.[][5][7]

The Workflow for Stationary Phase Selection

The logical process for selecting an appropriate stationary phase involves a systematic evaluation of the analytes and the desired chromatographic outcome.

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Mode Selection cluster_2 Phase 3: Stationary Phase Selection & Refinement A Identify API and all known impurities B Determine physicochemical properties (Polarity, pKa, logP, MW) A->B C Assess polarity range of all analytes B->C D Primarily non-polar to moderately polar analytes? C->D E Mix of polar and non-polar analytes? C->E F Primarily highly polar analytes poorly retained in RP? C->F G Reversed-Phase (RP) (C18, C8, Phenyl, Polar-Embedded) D->G Yes E->G Start with RP H Hydrophilic Interaction (HILIC) (Amide, Diol, Zwitterionic) F->H Yes I Screen different column chemistries (e.g., C18 vs. Phenyl-Hexyl) G->I J Optimize mobile phase (pH, organic modifier, buffer) H->J I->J

Figure 1: Logical workflow for stationary phase selection in HPLC method development.

Reversed-Phase Chromatography: The Workhorse for Linagliptin

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied technique for the analysis of Linagliptin and its impurities.[8] In this mode, a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and are retained longer.

C18 (ODS) Columns: The First Choice

Octadecylsilane (C18) columns are the default starting point for RP-HPLC method development due to their versatility and strong hydrophobic retention.

  • Mechanism of Action: The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the hydrophobic regions of the Linagliptin molecule and its impurities.

  • Why it Works for Linagliptin: Linagliptin and many of its process-related impurities (e.g., N-Boc, dimer) possess sufficient hydrophobicity to be well-retained on a C18 phase. By using a gradient elution, starting with a highly aqueous mobile phase and increasing the proportion of an organic solvent like acetonitrile or methanol, compounds are eluted in order of increasing hydrophobicity.

  • Expert Insights: Not all C18 columns are created equal. The choice between a traditional, high-carbon-load C18 and one with end-capping is crucial. For basic compounds like Linagliptin, residual, un-capped silanol groups on the silica surface can lead to undesirable secondary interactions (ionic) causing peak tailing. A well-end-capped, high-purity silica-based C18 column is strongly recommended to achieve symmetrical peak shapes.

Phenyl and Biphenyl Phases: An Alternative Selectivity

When C18 columns fail to resolve critical pairs, such as structurally similar isomers or impurities with similar hydrophobicity, phenyl-based stationary phases offer an alternative selectivity.

  • Mechanism of Action: In addition to hydrophobic interactions, phenyl phases provide π-π interactions with aromatic rings present in the analyte. Linagliptin contains multiple aromatic systems (quinazoline and purine rings), making it an excellent candidate for this type of stationary phase.

  • Why it Can Be Superior: Impurities where the structural modification is near an aromatic ring may experience a different retention profile on a phenyl column compared to a C18 column. This orthogonal selectivity can be the key to resolving co-eluting peaks. A phenyl-hexyl phase, for example, provides a balance of alkyl and aromatic interactions.

Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a robust starting point for the separation of Linagliptin from its process and degradation impurities. It is based on established methods and is designed to be stability-indicating.[8][9]

Required Materials and Equipment
  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a PDA/DAD detector.

  • Zorbax SB-Aq C18 column (4.6 x 250 mm, 5 µm) or equivalent.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Linagliptin reference standard and impurity standards.

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterSettingRationale
Stationary Phase Zorbax SB-Aq C18 (4.6 x 250 mm, 5 µm)The "Aq" designation indicates stability in highly aqueous mobile phases, ensuring good retention of more polar analytes at the start of the gradient.
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.2 with orthophosphoric acidThe acidic pH ensures that the basic nitrogen atoms in Linagliptin and its impurities are consistently protonated, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileProvides good elution strength and is UV transparent.
Gradient Program See Table 3 belowA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmA wavelength where both Linagliptin and its key impurities exhibit significant absorbance.
Injection Volume 10 µL
Diluent Water:Methanol (80:20 v/v)[9]

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07525
154060
252080
302080
327525
357525
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in the diluent to obtain a final concentration of approximately 50 µg/mL.

  • Sample Solution: For a tablet formulation, crush a number of tablets, and dissolve a portion of the powder equivalent to one tablet's dosage in the diluent. Sonicate to ensure complete dissolution, dilute to a suitable volume to achieve a final concentration of approximately 50 µg/mL of Linagliptin, and filter through a 0.45 µm syringe filter before injection.

Beyond Reversed-Phase: The Role of HILIC for Polar Impurities

While RP-HPLC is highly effective for a majority of Linagliptin impurities, extremely polar degradation products or starting materials can be problematic. Such compounds may have little to no retention on C18 columns, eluting in the solvent front and making quantification impossible.[10] In these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[11] A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer from the organic-rich mobile phase. Elution is achieved by increasing the concentration of the aqueous component.

  • When to Consider HILIC: If your impurity profile includes known polar compounds that are not retained by the RP-HPLC method, HILIC should be evaluated. It provides an orthogonal separation mechanism, meaning the elution order is often completely different from that in reversed-phase, which is highly beneficial for impurity profiling.[12]

  • Expert Insights: Method development in HILIC can be less intuitive than in reversed-phase. Equilibration times can be longer, and the choice of buffer and its concentration in the mobile phase can have a profound effect on peak shape and retention. However, for challenging polar analytes, the investment in HILIC method development is often justified by the superior retention and resolution achieved.[13]

Conclusion

The selection of a stationary phase for the separation of Linagliptin and its impurities is a methodical process grounded in the principles of chromatography and a thorough understanding of the analytes' physicochemical properties. For most applications, a high-quality, end-capped C18 reversed-phase column provides a robust and reliable solution, capable of resolving the API from a wide range of process-related and degradation impurities. When co-elution occurs, alternative reversed-phase selectivities, such as those offered by phenyl-based columns, should be explored. For highly polar impurities that are poorly retained in reversed-phase mode, HILIC presents a powerful and orthogonal separation technique. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a scientifically sound, stability-indicating method that ensures the quality, safety, and efficacy of Linagliptin.

References

  • Heleno Ferreira, R., et al. (2019). Biological Safety Studies and Simultaneous Determination of Linagliptin and Synthetic Impurities by LC-PDA. ResearchGate. Retrieved from [Link]

  • Allmpus. (n.d.). Linagliptin S-Isomer. Retrieved from [Link]

  • SynThink. (n.d.). Linagliptin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Liana, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linagliptin-impurities. Retrieved from [Link]

  • Google Patents. (2022). CN113968876A - Preparation method of linagliptin dimer impurity.
  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shah, T., et al. (2024). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Indian Journal of Chemistry.
  • PubChem. (n.d.). Linagliptin, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Saeed, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Retrieved from [Link]

  • Jadhav, S. B., et al. (2018). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. MDPI. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025). Pharmeuropa 37.2 just released. Retrieved from [Link]

  • Khaladkar, V. B., & Barge, V. U. (2025). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Linagliptin in Bulk and Pharmaceutical Dosage Form.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Linagliptin 5 mg film‐coated tablets. Retrieved from [Link]

  • Jia, L., & Collins, C. H. (2004). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography.
  • Google Patents. (2022). CN114527200B - Detection method of linagliptin related substances.
  • European Medicines Agency. (2011). Trajenta, INN-linagliptin. Retrieved from [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • JETIR. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Retrieved from [Link]

  • YMER. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN AND LINAGLIPTIN TABLETS BY RP-HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Linagliptin Impurity 169. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

Application Note: Recommended Practices for the Handling and Storage of Linagliptin Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards are the benchmarks against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products are measured. For a potent and selective DPP-4 inhibitor like Linagliptin, used in the management of type 2 diabetes, rigorous control over its impurity profile is a critical regulatory and safety requirement. Impurities can arise from the manufacturing process or through degradation and may impact the safety and efficacy of the final product.[1][]

This application note provides a comprehensive, in-depth guide for researchers, analytical scientists, and quality control professionals on the best practices for handling and storing Linagliptin impurity reference standards. Adherence to these protocols is essential to preserve the chemical and physical integrity of the standards, thereby ensuring the validity, accuracy, and reliability of analytical data. The causality behind each procedural step is explained, grounding these protocols in established scientific principles and regulatory expectations.

The Chemical Nature of Linagliptin and its Impurities: A Foundation for Handling

Linagliptin (C₂₅H₂₈N₈O₂) is a complex xanthine-based molecule.[1] Its structure, featuring various functional groups and bonds, makes it chemically active and susceptible to degradation under certain environmental conditions.[1] Understanding this inherent reactivity is fundamental to establishing proper handling and storage procedures.

Impurities associated with Linagliptin can be broadly categorized as:

  • Process-Related Impurities: Unwanted substances that arise during the synthesis of the API, originating from starting materials, intermediates, or reagents.[1][3] The specific process impurities can vary between manufacturers depending on the synthetic route employed.[1]

  • Degradation Products: Substances formed when the API is exposed to environmental factors such as acid, base, oxidation, heat, or light.[1][4]

Forced degradation studies on Linagliptin have demonstrated that the molecule is particularly susceptible to degradation under acidic and oxidative conditions.[1] Conversely, it shows relative stability against alkaline, thermal, and photolytic stress.[1] This knowledge directly informs the necessity of protecting the standards from acidic vapors and oxidizing agents and underscores the importance of controlled storage environments to prevent the formation of degradation products that could compromise analytical results.

Receipt and Initial Inspection of Reference Standards

The integrity of a reference standard is a responsibility that begins the moment it arrives at the facility. A systematic approach to receiving and documenting new standards is a foundational element of Good Manufacturing Practice (GMP).[5][6][7]

Protocol 2.1: Initial Receipt and Verification
  • Visual Inspection: Upon receipt, immediately inspect the outer packaging for any signs of damage, tampering, or compromised seals.

  • Container Integrity: Examine the primary container—typically a hermetically sealed amber vial—for any cracks, chips, or defects that could compromise the seal.[8]

  • Label Verification: Cross-reference the information on the label (e.g., name, lot number, storage conditions) with the shipping documents and the Certificate of Analysis (CoA).

  • Certificate of Analysis (CoA) Review: The CoA is a critical document that must accompany every reference standard.[9] It provides essential information including:

    • Lot or batch number

    • Identity verification data (e.g., NMR, Mass Spectrometry)

    • Purity/Assay value

    • Recommended storage conditions

    • Retest or expiration date

    • Special handling instructions

  • Documentation: Record the date of receipt, the condition upon arrival, the lot number, and the assigned internal tracking number in a dedicated logbook. Any discrepancies must be reported to the supplier immediately.

Storage Conditions for Long-Term Stability

The primary objective of storage is to maintain the purity and stability of the reference standard until its expiration date. This requires strict control over environmental variables. General principles outlined by the United States Pharmacopeia (USP) recommend storing reference standards in their original containers, protected from heat and light, and avoiding humid areas.[10]

Rationale for Specific Conditions
  • Temperature: Linagliptin's chemical structure makes it reactive.[1] While the drug product is stable at controlled room temperature, many purified impurity standards are more sensitive. Storing them at refrigerated temperatures (2-8°C) minimizes the rate of potential degradation reactions.[11]

  • Humidity: Linagliptin itself is described as slightly hygroscopic.[][12] Moisture can promote hydrolysis and other degradation pathways, or cause the solid material to clump, leading to weighing errors. Storage in a dry environment, potentially with desiccants, is crucial.

  • Light: Although studies show Linagliptin is relatively stable under photolytic stress, protection from light is a universal best practice for complex organic molecules to prevent any potential light-induced degradation.[13][14] This is why standards are typically supplied in amber vials.[8]

Table 3.1: Recommended Storage Conditions
ParameterConditionRationale & References
Temperature 2°C to 8°C (Refrigerated)Minimizes degradation kinetics. Recommended for many purified impurity standards.[11]
Alternative: Controlled Room Temperature (20-25°C)Acceptable for the main Linagliptin API, but refrigeration is preferred for long-term impurity stability.
Humidity Store in a dry place. Use of a desiccator is recommended.Protects against hydrolysis and physical changes. Linagliptin can be slightly hygroscopic.[12][15]
Light Protect from light. Store in the original amber vial.Prevents potential photolytic degradation. A general best practice for pharmaceutical standards.[10]
Container Tightly closed original container.Prevents contamination and exposure to atmospheric moisture and gases.[16][17]

Safe Handling and Laboratory Use

Proper handling techniques are essential to prevent contamination of the standard and to ensure the safety of the analyst. As a general rule, all contact and inhalation of dust, mists, or vapors should be avoided.[17]

Protocol 4.1: Handling Solid Reference Standards
  • Equilibration: Before opening, remove the vial from its refrigerated storage and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid material, which would alter its purity and introduce weighing inaccuracies.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, laboratory coat, and chemical-resistant gloves.[16]

  • Weighing Environment: Conduct all weighing operations in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of fine particles.[16][17]

  • Dispensing: Open the vial carefully. Do not insert spatulas or other tools directly into the bulk material in the vial to prevent contamination.[18] Instead, gently tap a small, appropriate amount of the standard onto a clean, tared weighing paper or vessel.

  • No Return Policy: Never return any unused portion of the dispensed standard to the original container.[18] This is a critical contamination control measure. Any excess material that has been removed should be disposed of according to appropriate laboratory procedures.

  • Resealing and Storage: Immediately after dispensing, securely close the vial cap and return the reference standard to its designated storage condition.

Workflow for Reference Standard Handling

G cluster_0 Preparation cluster_1 Dispensing & Use cluster_2 Post-Use Receive Receive & Inspect Standard Log Log into Tracking System Receive->Log Store Place in Validated Storage (2-8°C, Dry, Dark) Log->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Request for Use Weigh Weigh in Ventilated Enclosure Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Dispose Dispose of Excess Weigh->Dispose Excess Material Analyze Perform Analysis Prepare->Analyze Reseal Securely Reseal Vial Analyze->Reseal After Use Return Return to Storage Reseal->Return

Caption: Workflow from receipt to use of reference standards.

Preparation and Storage of Standard Solutions

The stability of a reference standard in its solid state does not guarantee its stability once dissolved in a solvent. The choice of solvent and the storage conditions for the resulting solution are critical variables.

Protocol 5.1: Preparing Stock and Working Solutions
  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Methanol is a common and effective solvent for dissolving Linagliptin.[4][12] The CoA for a specific impurity may recommend a different solvent.

  • Quantitative Transfer: Weigh the required amount of the standard accurately. Use a calibrated analytical balance.

  • Dissolution: Dissolve the standard in a Class A volumetric flask using the selected solvent. Ensure complete dissolution, using sonication if necessary and if it does not degrade the compound.

  • Dilution: Dilute to the mark with the solvent and mix thoroughly to ensure a homogenous solution.

  • Labeling: Clearly label the solution with the standard name, concentration, solvent, preparation date, preparer's initials, and an assigned expiration or use-by date based on stability data.

  • Storage of Solutions: Store stock solutions in tightly sealed, light-protected (amber) containers at refrigerated temperatures (2-8°C) to maximize stability.

Stability of Linagliptin Solutions

Studies have been conducted to determine the stability of Linagliptin and its impurities in solution. This data is vital for establishing appropriate timeframes for the use of prepared standards and for defining conditions within an autosampler during analytical runs.

Table 5.1: Stability of Linagliptin Analytical Solutions
Storage ConditionDuration of StabilityAcceptance CriteriaSource
Room Temperature (25°C) Up to 24 hoursPeak area difference should not exceed ±10.0% from initial.[1]
Autosampler/Refrigerated (10°C) Up to 72 hoursPeak area difference should not exceed ±10.0% from initial.[1]

Note: This data pertains to the parent compound and known impurities. Stability should be independently verified for any new or specific impurity standard solution as part of method validation.

Factors Affecting Standard Stability

G cluster_0 Environmental Factors cluster_1 Degradation Pathways Temp High Temperature Thermolysis Thermolysis Temp->Thermolysis Light UV/Visible Light Photolysis Photolysis Light->Photolysis Humidity Moisture/Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation pH Acidic/Basic pH pH->Hydrolysis Degraded Loss of Purity & Formation of Impurities Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded Thermolysis->Degraded Standard Reference Standard (Solid or Solution) Standard->Hydrolysis Standard->Oxidation Standard->Photolysis Standard->Thermolysis

Caption: Relationship between environmental factors and degradation.

Conclusion

The integrity of Linagliptin impurity reference standards is a non-negotiable prerequisite for accurate and reliable analytical testing in pharmaceutical quality control. By implementing the detailed protocols and understanding the scientific rationale presented in this guide—from receipt and storage to handling and solution preparation—laboratories can ensure the continued validity of their standards. This disciplined approach safeguards the quality of analytical data, which in turn underpins regulatory compliance and ensures the safety and efficacy of Linagliptin-containing medicines for patients.

References

  • ChemicalBook. (2022, August 11). Linagliptin Impurity D - Safety Data Sheet.
  • Uspbpep.com. General Chapters: USP Reference Standards - L.
  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • Uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS.
  • Drugs.com. (2025, November 10). Linagliptin Monograph for Professionals.
  • CymitQuimica. (2023, October 23). USP SDS US - N-Acetyl Linagliptin.
  • Uspbpep.com. General Chapters: USP Reference Standards - S.
  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards.
  • Gajewska, M., et al. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules.
  • Daicel Pharma Standards. Linagliptin Impurities Manufacturers & Suppliers.
  • Uspbpep.com. General Chapters: <1150> PHARMACEUTICAL STABILITY.
  • Veeprho. Linagliptin Reference Standard | CAS 668270-12-0.
  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link]

  • Pharmaffiliates. Linagliptin-impurities.
  • International Journal of Creative Research Thoughts. (2023, August). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. Retrieved from [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2000, November 10). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency. Quality guidelines. Retrieved from [Link]

  • Popat, D., et al. (2021). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. PMC.
  • ResearchGate. (2016). Chemical structures of linagliptin and process-related impurities. Retrieved from [Link]

  • European Medicines Agency. Product information: Reference documents and guidelines. Retrieved from [Link]

  • Uspbpep.com. (2012). <1150> PHARMACEUTICAL STABILITY (deleted).
  • ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • Der Pharma Chemica. Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin and Metformin HCl in Tablets.
  • Scribd. USP 1150 PharmaceuticalStability MKT PDF. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • European Medicines Agency. Product-information requirements. Retrieved from [Link]

  • ResearchGate. (2020, July 10). Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. FORCED DEGRADATION STUDIES OF LINAGLIPTIN TABLETS. Retrieved from [Link]

  • Clinical Pharmacology & Therapeutics. (2019). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Retrieved from [Link]

  • Journal of Chemical Health Risks. Stability Indicating Assay of Empagliflozin and Linagliptin.
  • World Journal of Pharmacy and Pharmaceutical Sciences. A review on forced degradation studies on linagliptin tablet by reverse phase hplc method. Retrieved from [Link]

  • USP-NF. (1151) PHARMACEUTICAL DOSAGE FORMS.
  • The AAPS Journal. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • FDA. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • FDA. (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. forced degradation studies on linagliptin tablets by reverse phase hplc method - Abstract. Retrieved from [Link]

  • ResearchGate. (2004). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving peak resolution between Linagliptin and critical impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical chromatography of Linagliptin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to address the most common and critical challenges encountered in achieving optimal peak resolution between Linagliptin and its process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is the co-elution of Linagliptin with a critical impurity. What is the most impactful initial parameter to investigate for improving resolution?

A: The most critical first parameter to investigate is the pH of the aqueous component of your mobile phase .

Causality & Rationale: Linagliptin is a basic compound containing an aminopiperidine moiety. Its degree of ionization, and therefore its retention behavior on a reversed-phase column, is highly dependent on the mobile phase pH. At a low pH (e.g., 2.5-3.5), the amine groups are protonated, making the molecule more polar and generally leading to earlier elution. Conversely, at a higher pH, the molecule is less protonated (more neutral), increasing its hydrophobicity and retention. Impurities, which have different chemical structures and pKa values, will respond to pH changes differently. By systematically adjusting the mobile phase pH, you can induce significant changes in the relative retention times of Linagliptin and its impurities, which is often sufficient to resolve co-eluting peaks. A Design of Experiments (DoE) approach can be highly effective in optimizing pH and other parameters to find the ideal separation window[1]. For instance, a method using a phosphate buffer adjusted to pH 2.5 has been shown to effectively separate Linagliptin from its related substances[2].

Q2: I'm observing significant peak tailing specifically for the Linagliptin peak, which is compromising my integration and quantification. What is the underlying cause and how can I rectify it?

A: Peak tailing for basic compounds like Linagliptin is a classic symptom of secondary interactions between the analyte and the stationary phase.

Causality & Rationale: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The protonated basic amine on Linagliptin can interact ionically with these deprotonated silanol groups. This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed or asymmetric peak.

Solutions:

  • Use a Competing Base: The most common and effective solution is to add a small concentration of a competing base, such as Triethylamine (TEA) , to the mobile phase. TEA is a stronger base that preferentially interacts with the active silanol sites, effectively masking them from the Linagliptin molecules. This minimizes secondary interactions and results in a much more symmetrical peak shape[3]. A concentration of 0.3% TEA in the aqueous portion of the mobile phase has been successfully used to resolve this issue[3].

  • Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated," where the residual silanol groups are chemically bonded with a small silylating agent. If you are not already, switch to a column specifically designed for the analysis of basic compounds.

Q3: Simple pH adjustments and adding TEA have improved peak shape but not baseline resolution. What are the next logical steps in my method development strategy?

A: When initial mobile phase modifications are insufficient, a systematic, multi-parameter approach is necessary. You should investigate the organic modifier, gradient profile, and column temperature.

Causality & Rationale:

  • Organic Modifier Selectivity: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter the elution order and spacing of peaks. Systematically evaluating different ratios of buffer to organic modifier, or even switching from acetonitrile to methanol (or using a combination), can significantly impact the resolution between closely eluting compounds[1][4].

  • Gradient Profile Optimization: If you are using a gradient, the slope is a powerful tool for improving resolution. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more time for closely eluting compounds to separate on the column. This is particularly effective for resolving a critical pair of peaks.

  • Column Temperature: Temperature affects both the viscosity of the mobile phase (and thus efficiency) and the selectivity of the separation. Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve resolution, though the effect can be unpredictable and must be evaluated empirically. A stable, thermostatted column compartment is crucial for reproducible retention times[5].

Q4: During stability testing, I'm seeing new peaks appear, and I'm unsure if my current HPLC method can resolve them. How do I develop a true "stability-indicating" method?

A: A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential impurities, degradants, and excipients. To achieve this, you must perform forced degradation studies as described by the International Council for Harmonisation (ICH) guidelines[6][7].

Causality & Rationale: The purpose is to intentionally stress the Linagliptin drug substance to generate potential degradation products. You then analyze these stressed samples to prove that all generated degradant peaks are fully resolved from the main Linagliptin peak and from each other. Linagliptin is known to be particularly susceptible to degradation under oxidative and acidic conditions[8][9].

Forced Degradation Conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours[8].

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 10 days[8].

  • Oxidative Degradation: e.g., 3% H₂O₂ at 60°C for 24 hours[8].

  • Thermal Degradation: e.g., Heat at 60°C for 10 days[8].

  • Photolytic Degradation: e.g., Expose to UV light (2.4 million lux hours)[8].

If any degradant peaks co-elute during this study, your method is not stability-indicating, and you must re-optimize it using the strategies outlined in the questions above until all peaks are resolved.

Troubleshooting Workflow & Protocols

Logical Troubleshooting Flow for Poor Resolution

The following diagram outlines a systematic approach to troubleshooting poor peak resolution in Linagliptin analysis.

TroubleshootingWorkflow Start Problem: Poor Resolution / Co-elution CheckSystem 1. Verify System Suitability (Tailing Factor, Plate Count) Start->CheckSystem MobilePhase 2. Optimize Mobile Phase pH CheckSystem->MobilePhase System OK PeakShape Problem: Peak Tailing? MobilePhase->PeakShape AddTEA 3a. Add Competing Base (e.g., 0.1-0.3% TEA) PeakShape->AddTEA Yes Organic 3b. Modify Organic Phase PeakShape->Organic No AddTEA->Organic Gradient 4. Adjust Gradient Slope Organic->Gradient Column 5. Evaluate Column (Chemistry & Condition) Gradient->Column Success Resolution Achieved Column->Success

Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.

Experimental Protocol: Systematic Mobile Phase pH Optimization

This protocol describes a methodical approach to evaluate the impact of mobile phase pH on the resolution of Linagliptin and a critical impurity.

Objective: To determine the optimal mobile phase pH for maximizing the resolution (Rs) between Linagliptin and a co-eluting impurity.

Materials:

  • HPLC grade water, acetonitrile, and/or methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Linagliptin reference standard and impurity standard

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare Aqueous Stock Buffer: Prepare a 15-20 mM solution of potassium phosphate monobasic in HPLC grade water. For example, dissolve ~2.04 g of KH₂PO₄ in 1 L of water.

  • Prepare Mobile Phase A (Aqueous):

    • Dispense the stock buffer into three separate 1 L containers.

    • pH 2.5: Using a calibrated pH meter, slowly add phosphoric acid to the first container until the pH is stable at 2.5 ± 0.05[2].

    • pH 3.5: Adjust the second container to pH 3.5 ± 0.05.

    • pH 4.5: Adjust the third container to pH 4.5 ± 0.05[3].

    • Filter each buffer through a 0.45 µm filter.

  • Prepare Mobile Phase B (Organic): Use 100% HPLC grade acetonitrile or methanol.

  • Prepare Test Solution: Prepare a solution containing both Linagliptin and the critical impurity at a known concentration in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Chromatographic Analysis:

    • Equilibrate the column with a starting mobile phase composition (e.g., 60% Mobile Phase A at pH 2.5, 40% Mobile Phase B) for at least 15 column volumes.

    • Inject the test solution.

    • Run the analysis using a consistent gradient program and flow rate (e.g., 1.0 mL/min).

    • Repeat the analysis using the Mobile Phase A prepared at pH 3.5 and pH 4.5, ensuring the column is fully equilibrated before each run.

  • Data Evaluation:

    • For each pH condition, identify the peaks for Linagliptin and the impurity.

    • Calculate the resolution (Rs) between the two peaks.

    • Record retention times, peak shapes (tailing factor), and resolution values in a table for comparison.

Data Summary Table

The following table illustrates the potential impact of key chromatographic parameters on the resolution between Linagliptin and a hypothetical closely eluting impurity.

Parameter ModifiedCondition ACondition BResolution (Rs)Observation
Mobile Phase pH pH 4.5 (Phosphate Buffer)pH 2.5 (Phosphate Buffer)0.9 -> 2.1 Decreasing pH significantly increased the separation between the basic drug and the impurity[1][2].
Organic Modifier 40% Acetonitrile40% Methanol1.2 -> 1.6 Methanol altered the selectivity, providing a modest improvement in resolution.
Peak Tailing No TEA in Mobile Phase0.3% TEA in Mobile Phase1.5 -> 1.8 Adding TEA significantly improved Linagliptin's peak symmetry, leading to better resolution from the adjacent peak[3].
Gradient Slope 5-95% B in 10 min5-95% B in 20 min1.4 -> 2.5 A shallower gradient doubled the run time but provided baseline separation of the critical pair.

References

  • Soundale, S. S., Deshpande, P. B., & Shaikh, I. (2020). Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-kasasbeh, M. A., Al-beed, A. S., & Al-shdefat, R. (2018). Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics. Journal of Chromatographic Science, 56(8), 719–726. [Link]

  • Patel, H., et al. (2024). Forced Degradation Studies on Linagliptin Tablets by Reverse Phase HPLC Method. World Journal of Pharmaceutical Research, 13(18), 894-914. [Link]

  • Prajapati, Y. N., et al. (2023). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Unknown Author. (n.d.). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Suneetha, D., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN AND LINAGLIPTIN TABLETS BY RP-HPLC. YMER. [Link]

  • Patel, H., et al. (2024). Forced Degradation Studies on Linagliptin Tablets by Reverse Phase HPLC Method. World Journal of Pharmaceutical Research. [Link]

  • Pikul, P., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 989. [Link]

  • Ramalingam, P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]

  • Ezzat, W. M., & El-Bagary, R. I. (2015). Simultaneous Determination of Metformin and Three Gliptins in Pharmaceutical Formulations Using RP HPLC: Application to Stability Studies on Linagliptin Tablet Formulation. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Boehringer Ingelheim International GmbH. (2021). Linagliptin impurity, and preparation method and application thereof.
  • SynThink Research Chemicals. (n.d.). Linagliptin EP Impurities & USP Related Compounds. [Link]

  • K, S., et al. (2020). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. Molecules, 25(14), 3229. [Link]

  • Kumar, B. S., et al. (2016). A validated stability-indicating GC method for the determination of (R)-3-aminopiperidine in linagliptin. Asian Journal of Chemistry, 28(1), 1-5. [Link]

  • Kumar, P. S., & Kumar, S. S. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Patel, V., & Patel, P. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2022). Detection method of linagliptin related substances.
  • El-Bagary, R., et al. (2015). Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Walash, M., et al. (2018). A capillary electrophoresis method for the determination of the linagliptin enantiomeric impurity. ResearchGate. [Link]

  • Sriram, D., et al. (2017). Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin and Metformin HCl in Tablets. Der Pharma Chemica. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Sravani, S., et al. (2020). Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design. ResearchGate. [Link]

  • Reddy, G. S., et al. (2019). A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin. Chirality, 31(11), 949-957. [Link]

Sources

Technical Support Center: Linagliptin Impurity Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Chromatography Division Ticket ID: LINA-OPT-pH-001[1]

Welcome to the Method Development Support Hub

You are likely here because your Linagliptin peak is tailing, or you are struggling to resolve the critical degradation impurities (specifically the acid-hydrolysis byproducts) from the main peak.

Linagliptin is structurally unique among DPP-4 inhibitors due to its xanthine-based scaffold and piperidine moieties.[1] This chemistry dictates a specific pH strategy.[1][2][3] This guide moves beyond generic "try pH 3.0" advice; we will engineer the separation based on the molecule's ionization state (


) and the column's surface chemistry.
Part 1: The Science of the Separation (FAQ)
Q: Why is mobile phase pH the critical variable for Linagliptin?

A: Linagliptin behaves as a weak base with two pivotal dissociation constants (


).
  • 
    :  Attributed to the secondary amine on the piperidine ring.
    
  • 
    :  Attributed to the xanthine moiety.[1]
    

The Causality: At neutral pH (7.0), the amine is fully protonated (


). While this increases aqueous solubility, it creates two chromatographic risks:[1]
  • Silanol Interaction: The positively charged amine interacts electrostatically with residual negatively charged silanols (

    
    ) on the silica backbone, causing severe peak tailing.[1]
    
  • Retention Shift: Small changes in pH near the

    
     (8.6) cause massive shifts in retention time, making the method non-robust.
    

The Solution: We must operate at a pH where the ionization is controlled.

  • Strategy A (Low pH < 3.0): Suppresses silanol ionization (

    
    ) and keeps Linagliptin fully protonated.[1]
    
  • Strategy B (High pH > 9.5): Suppresses Linagliptin ionization (

    
    ), making it neutral and increasing hydrophobic retention (requires hybrid silica columns).[1]
    
Part 2: Troubleshooting & Optimization Logic
Visualizing the Decision Process

Use this logic flow to diagnose your current separation issues before altering your mobile phase.

Linagliptin_Optimization Start START: Evaluate Chromatogram Issue_Type Identify Primary Issue Start->Issue_Type Tailing Problem: Peak Tailing (> 1.5) Issue_Type->Tailing Asymmetry Resolution Problem: Impurity Overlap Issue_Type->Resolution Selectivity Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Col Check Column Type Resolution->Check_Col Action_TEA Action: Add 0.3% Triethylamine (TEA) Competes for silanol sites Check_pH->Action_TEA If pH 4.0 - 7.0 Action_LowPH Action: Lower pH to 2.5-3.0 Suppress silanol ionization Check_pH->Action_LowPH If pH > 3.0 & No TEA Action_Gradient Action: Shallow Gradient (e.g., 5% to 40% B over 30 min) Check_Col->Action_Gradient Impurity VII/I Merge Result Re-evaluate Resolution Action_TEA->Result Action_LowPH->Result Action_Gradient->Result

Figure 1: Decision matrix for optimizing Linagliptin separation based on peak symmetry and impurity resolution.

Q: My main peak has a tailing factor > 1.8. How do I fix this?

Diagnosis: This is the classic "Amine-Silanol" interaction.[1] Protocol:

  • The "Masking" Approach: Add 0.1% - 0.3% Triethylamine (TEA) to your buffer.[1] TEA acts as a sacrificial base, binding to the silanols so Linagliptin doesn't.

    • Note: TEA is most effective at pH 4.0–6.0.[1]

  • The "Suppression" Approach: Lower the buffer pH to 2.5–3.0 using Potassium Dihydrogen Phosphate (

    
    ) adjusted with Orthophosphoric Acid (OPA).[1] At this pH, silanols are protonated (
    
    
    
    ) and neutral, reducing interaction with the drug.[1]
Q: I cannot separate the Acid Hydrolysis degradants (Impurity VII) from the main peak.

Diagnosis: These impurities are structurally similar but slightly more polar. Protocol:

  • pH Adjustment: Shift pH to 3.0 . Literature indicates that pH 4.5 often fails to resolve Impurity VII from Impurity I. A drop to pH 3.0 alters the ionization equilibrium enough to create a window of separation.

  • Organic Modifier: Switch from Methanol to Acetonitrile or a mix (e.g., ACN:MeOH 90:10).[1] Acetonitrile is aprotic and provides different selectivity (dipole-dipole interactions) compared to protic Methanol.[1]

Part 3: Validated Experimental Protocols

The following protocols are synthesized from high-integrity sources (USP/ICH compliant methodologies) designed to separate Linagliptin from its degradation products (oxidative and hydrolytic).

Table 1: Mobile Phase Optimization Data
ParameterCondition A (Standard)Condition B (High Resolution)Purpose
Buffer 0.1% Formic Acid or 20mM

10mM Ammonium BicarbonateA: General QC B: Mass Spec compatible
pH 3.0 ± 0.2 9.5 ± 0.2 A: Suppress silanols B: Neutralize drug
Organic Methanol:Acetonitrile (30:[1]70)AcetonitrileOptimize selectivity
Additive 0.3% Triethylamine (TEA)NoneTEA is mandatory for Condition A to prevent tailing.[1]
Column C18 (e.g., Inertsil ODS-3V)Hybrid C18 (e.g., XBridge BEH)B requires high-pH stable columns.[1]
Protocol: The "Gold Standard" Stability-Indicating Method

Best for separating Impurity-VII, VIII, and IX.[1]

1. Buffer Preparation (pH 3.0):

  • Dissolve 2.72g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water (20mM).[1]
    
  • Add 2 mL of Triethylamine (TEA).[1]

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[1]

  • Filter through a 0.45 µm nylon membrane.[1]

2. Chromatographic Conditions:

  • Column: C18 End-capped (250 x 4.6 mm, 5 µm).[1][4] Note: End-capping is non-negotiable to reduce silanol activity.[1]

  • Flow Rate: 1.0 mL/min.[1][4][5][6]

  • Temperature: 30°C (Controls viscosity and mass transfer).[1]

  • Detection: UV at 225 nm (Primary) or 292 nm.[1]

  • Mobile Phase:

    • Isocratic: Buffer : Methanol : Acetonitrile (60 : 20 : 20).[1]

    • Gradient (Preferred for complex impurities): See diagram below.

Gradient_Profile Step1 T=0 min Buffer: 75% Org: 25% Step2 T=10 min Buffer: 75% Org: 25% Step1->Step2 Isocratic Hold (Elute Polar Imps) Step3 T=40 min Buffer: 20% Org: 80% Step2->Step3 Linear Ramp (Elute Linagliptin) Step4 T=50 min Buffer: 75% Org: 25% Step3->Step4 Re-equilibration

Figure 2: Recommended Gradient Profile for separating late-eluting hydrophobic impurities.

Part 4: Mechanism of Action (Why this works)

To ensure you can defend this method during an audit or review, you must understand the molecular interaction.

Mechanism Drug Linagliptin (pKa 8.6) At pH 3.0 = BH+ Interaction Interaction Potential Drug->Interaction Positive Charge Silanol Silica Surface (pKa ~4.5) At pH 3.0 = Si-OH (Neutral) Silanol->Interaction Neutral Charge Outcome Outcome: Sharp Peak Interaction->Outcome No Electrostatic Attraction

Figure 3: Mechanistic explanation of low pH strategy preventing peak tailing.

Summary: By lowering the pH to 3.0, we force the silica surface into a neutral state (


). Although Linagliptin remains positively charged (

), there is no negative charge on the column surface to attract it. This eliminates the "drag" that causes tailing, resulting in a sharp, symmetrical peak essential for accurate impurity integration.
References
  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Linagliptin.[1] (Confirming pKa values of 8.6 and 1.9).

  • Ganorkar, A. V., et al. (2020).[1][7] "Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design." Orbital: The Electronic Journal of Chemistry.[7] (Methodology for pH 4.5 and TEA usage).

  • Kavitha, K., et al. (2013).[1] "A Novel RP-HPLC Method for the Quantification of Linagliptin in Formulations." International Journal of Research in Pharmacy and Chemistry. (Use of Formic Acid/Methanol systems).[1][5][7][8]

  • El-Bagary, R. I., et al. (2013).[1] "Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form." Journal of Chromatographic Science. (Detailed degradation kinetics and impurity profiling). [1]

Sources

Technical Support Center: Linagliptin Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center resource. It prioritizes actionable, field-proven strategies for the chiral separation of Linagliptin and its S-isomer impurity, synthesized from high-performance liquid chromatography (HPLC) data and application science principles.[]

Ticket ID: LINA-ISO-SEP-001 Subject: Strategies for Separating Linagliptin S-Isomer Impurity Assigned Specialist: Senior Application Scientist, Separation Technologies[]

Executive Summary & Triage

User Query: "I need a robust method to separate the S-isomer impurity from Linagliptin API. Reverse-phase C18 methods are not providing selectivity."

Specialist Response: The S-isomer of Linagliptin (an enantiomer at the C-3 position of the piperidine ring) cannot be separated on achiral stationary phases (like C18) because both isomers possess identical physicochemical properties in an achiral environment.[] You must use a Chiral Stationary Phase (CSP) .[]

The Gold Standard Protocol relies on Amylose tris(3,5-dimethylphenylcarbamate) chemistry (e.g., Chiralpak AD-H or IA) operating in Normal Phase or Polar Organic Mode .[]

Quick Start Protocol (High Success Rate)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[]

  • Ratio: 50 : 50 : 0.1 (v/v/v)[]

  • Flow Rate: 1.0 mL/min[][2][3][4]

  • Temp: 25°C – 30°C

  • Detection: UV @ 225 nm[][5]

Method Development & Optimization (Q&A)

Q1: Why is the Amylose-based column preferred over Cellulose?

A: In the specific case of Linagliptin, the amylose helical structure forms a specific inclusion complex with the piperidine moiety of the drug. The (R)-configuration (Linagliptin) and (S)-configuration (Impurity) fit differently into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer.[] Field data suggests that while Cellulose columns (e.g., OD-H) can provide separation, Amylose columns (AD-H) typically yield higher Resolution (


) and better peak symmetry for this specific xanthine derivative structure.[]
Q2: What is the function of Diethylamine (DEA) or Monoethanolamine (MEA)?

A: Linagliptin contains a basic primary amine on the piperidine ring. Without a basic additive:

  • Peak Tailing: The amine interacts strongly with residual silanol groups on the silica support.

  • Retention Shifts: Ionization states fluctuate.[] Protocol: Always add 0.1% DEA or MEA. This "masks" the silanols and ensures the analyte remains in a non-ionized state (suppressing protonation), which improves mass transfer kinetics and sharpens the peak.

Q3: Can I use a "Green" mobile phase (avoiding Hexane)?

A: Yes. You can switch to Polar Organic Mode (POM) using an Immobilized Amylose column (e.g., Chiralpak IA).[]

  • Mobile Phase: Ethanol : Methanol : DEA (60 : 40 : 0.1).[]

  • Benefit: Eliminates neurotoxic hexane; improves solubility for preparative scale-up.[]

  • Note: Standard coated columns (AD-H) are not compatible with 100% alcohol/methanol mobile phases (risk of stripping the stationary phase).[] You must use an immobilized phase (IA, IB, IC) for POM.

Visual Workflows

Figure 1: Method Selection Decision Tree

This logic gate helps you select the correct starting conditions based on your available instrumentation and column inventory.

MethodSelection Start START: Linagliptin S-Isomer Separation CheckColumn Check Available Columns Start->CheckColumn HasCoated Coated Amylose (e.g., AD-H) CheckColumn->HasCoated Standard Lab HasImmobilized Immobilized Amylose (e.g., IA-3) CheckColumn->HasImmobilized Advanced Lab NormalPhase Route A: Normal Phase (Hexane based) HasCoated->NormalPhase SolubilityCheck Is Sample Solubility Low in Hexane? HasImmobilized->SolubilityCheck MP_Coated MP: n-Hexane : EtOH : DEA (50:50:0.1) NormalPhase->MP_Coated SolubilityCheck->NormalPhase No PolarMode Route B: Polar Organic Mode (Alcohol based) SolubilityCheck->PolarMode Yes MP_Immob MP: EtOH : MeOH : DEA (60:40:0.1) PolarMode->MP_Immob

Caption: Decision tree for selecting mobile phase chemistry based on column type (Coated vs. Immobilized) and sample solubility.

Troubleshooting Guide (FAQ)

Issue: Resolution is poor ( )

Diagnosis: The interaction between the chiral selector and the enantiomers is insufficient. Corrective Actions:

  • Lower Temperature: Reduce column oven temperature to 20°C or 15°C. Lower temperatures favor the enthalpy-driven separation mechanism in chiral chromatography.[]

  • Adjust Alcohol Type: If using Ethanol, switch to Isopropanol (IPA) . IPA is a bulkier modifier and often increases retention and resolution by altering the solvation of the chiral grooves.

    • New MP: n-Hexane : IPA : DEA (80 : 20 : 0.1).[]

Issue: Broad or Tailing Peaks

Diagnosis: Secondary interactions (silanol activity) or column overload.[] Corrective Actions:

  • Increase Additive: Increase DEA concentration from 0.1% to 0.2%.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting Linagliptin dissolved in 100% DMSO or Methanol into a Hexane-rich mobile phase causes "solvent mismatch" broadening.[]

Issue: Baseline Noise / Drifting at 225 nm

Diagnosis: UV cutoff interference from additives or solvents.[] Corrective Actions:

  • Verify DEA Quality: Oxidized amines absorb UV.[] Use fresh, HPLC-grade DEA.

  • Wavelength Shift: If sensitivity allows, shift detection to 240 nm or 254 nm where Linagliptin still absorbs strongly but background noise from the mobile phase is reduced.

Standard Operating Procedure (SOP) Snippet

Objective: Quantification of S-Isomer (0.1% limit) in Linagliptin API.

  • System Preparation:

    • Flush system with Ethanol for 30 mins (if switching from RP).[]

    • Equilibrate Column (Chiralpak AD-H) with Mobile Phase (Hexane:EtOH:DEA 50:50:0.[]1) for 60 mins.

    • Verify baseline stability.[]

  • Standard Preparation:

    • Stock: 1.0 mg/mL Linagliptin API in Ethanol.

    • Impurity Spike: Spike S-isomer standard to 0.15% level (relative to API) for sensitivity check.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      []
    • Resolution (

      
      ): NLT 3.0 between S-isomer and Main Peak.
      
    • %RSD (n=6): NMT 5.0% for the impurity peak area.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Type Identify Type Problem->Type CoElution Co-elution / Low Rs Type->CoElution Separation Tailing Peak Tailing Type->Tailing Shape Sol_Temp Decrease Temp (to 15-20°C) CoElution->Sol_Temp Sol_IPA Switch Modifier (EtOH -> IPA) CoElution->Sol_IPA Sol_DEA Increase DEA (0.1% -> 0.2%) Tailing->Sol_DEA

Caption: Logic flow for addressing common chromatographic anomalies in Linagliptin chiral analysis.

References

  • Kumar, C., et al. (2016).[5][6] A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. American Journal of Analytical Chemistry.

  • BOC Sciences. Linagliptin Impurity 10 (S-Isomer) Product Data.

  • Chittabathina, V., et al. (2016).[3] Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms. Scientia Pharmaceutica.[]

  • Cosmos Scholars. Chiral LC-PDA-ORD Method for The Separation of Linagliptin Enantiomers.

Sources

Reducing matrix interference in Linagliptin formulation analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Interference in Linagliptin Formulation Analysis

Introduction: The "Basic" Challenge

Welcome to the technical support hub. If you are analyzing Linagliptin (Tradjenta®), you are likely encountering two distinct classes of matrix interference: chemical adsorption during extraction and chromatographic tailing during separation.

Linagliptin is a xanthine derivative with a distinct basic pKa of ~8.6. This basicity, combined with its lipophilicity (LogP ~1.7), creates a specific set of challenges when interacting with common tablet excipients like Magnesium Stearate and Copovidone .

This guide moves beyond standard SOPs to address the mechanistic causes of interference and provides self-validating protocols to resolve them.

Module 1: Sample Preparation (The "Stearate" Block)

The Problem: Low Recovery (~85-90%)

In formulation analysis, researchers often observe consistently low recovery rates (85-90%) despite prolonged sonication. This is rarely a solubility issue of the API itself; it is a matrix interference issue caused by Magnesium Stearate.

The Mechanism: Magnesium Stearate is a hydrophobic lubricant. In aqueous-heavy diluents, it can form a hydrophobic film around Linagliptin particles, preventing complete dissolution. Furthermore, the basic amine of Linagliptin can physically adsorb onto the surface of metallic stearates.

The Solution: The "Organic-First" Dispersal Protocol

To break the lubricant-API interaction, you must solvate the matrix in a high-organic environment before introducing the aqueous buffer.

Validated Extraction Protocol:

  • Powder Transfer: Transfer tablet powder equivalent to 5 mg Linagliptin into a 50 mL volumetric flask.

  • Organic Dispersal (CRITICAL STEP): Add 10 mL of 100% Methanol . Do not add buffer yet.

  • High-Energy Sonication: Sonicate for 10 minutes. Methanol dissolves Linagliptin (Solubility ~60 mg/mL) and wets the hydrophobic Magnesium Stearate, breaking the adsorption bond.

  • Buffer Addition: Add 30 mL of Diluent (e.g., Methanol:Phosphate Buffer pH 4.5, 60:40).

  • Equilibration: Shake mechanically for 15 minutes.

  • Final Dilution: Make up to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PVDF filter. (Avoid Nylon, which can bind basic drugs).

Visual Workflow: Anti-Adsorption Extraction

ExtractionProtocol Start Tablet Powder Sample Step1 Add 100% Methanol (20% of Flask Volume) Start->Step1 Critical Step Step2 Sonicate 10 Mins (Disrupt Mg-Stearate Film) Step1->Step2 Solvation Step3 Add Diluent Buffer Step2->Step3 Stabilization Step4 Mechanical Shake (15 Mins) Step3->Step4 Filter Filter (PVDF) Step4->Filter Analysis HPLC Injection Filter->Analysis

Figure 1: The "Organic-First" extraction workflow designed to prevent Magnesium Stearate encapsulation of the API.

Module 2: Chromatographic Resolution (The "Tailing" Interference)

The Problem: Peak Tailing & Baseline Noise

Linagliptin's primary amine interacts with residual silanols on silica-based columns, causing peak tailing (Symmetry factor > 1.5). This tailing often masks small impurity peaks (matrix interference from degradation products).

The Solution: pH & Column Selection

You have two robust strategies to eliminate this interference.

Strategy A: The "Silanol Suppression" Method (Recommended)

Operate at a low pH where silanols are protonated (neutral) and less likely to bind the protonated Linagliptin.

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB or Inertsil ODS-3).

  • Mobile Phase: Methanol : 0.1% Orthophosphoric Acid (60:40 v/v).

  • Modifier: Add 0.3% Triethylamine (TEA) .

    • Why? TEA acts as a "sacrificial base," binding to any remaining active silanols so Linagliptin passes through unhindered.

  • pH: Adjust to 4.5 ± 0.1 .

Strategy B: The "Hybrid High pH" Method

Operate at a high pH where Linagliptin is uncharged (free base), reducing ionic interaction.

  • Column: Ethylene Bridged Hybrid (BEH) C18 (Must be rated for pH > 10).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (pH 9.5).

  • Risk: Standard silica columns will dissolve at this pH. Only use Hybrid columns.

Comparison of Separation Strategies
ParameterStrategy A (Low pH + TEA)Strategy B (High pH)
Primary Mechanism Silanol masking via TEADe-protonation of API
Column Life High (Standard C18)Moderate (Requires Hybrid)
Tailing Factor < 1.3< 1.2
Matrix Separation Excellent for polar excipientsBetter for hydrophobic impurities
Cost LowHigh (Specialized columns)

Module 3: Advanced Troubleshooting (FAQ)

Q1: I see a "Ghost Peak" at RRT 0.8. Is this matrix interference?

Likely Cause: This is often the S-isomer enantiomer or a degradation product (Acid Hydrolysis). Diagnosis:

  • Check your diluent. If you used strong acid to dissolve the tablet, you may have induced degradation.

  • Test: Inject a blank containing only the excipients (Placebo). If the peak disappears, it is a degradation product of the API, not the matrix.

  • Action: Ensure your sample preparation temperature does not exceed 40°C, as Linagliptin is heat-sensitive in solution.

Q2: My baseline is drifting during the gradient.

Likely Cause: Refractive index mismatch or UV absorption of the buffer. Solution:

  • Linagliptin has a UV max at 294 nm and 225 nm .

  • Use 294 nm for assay (higher specificity, less baseline noise from acetate/formate buffers).

  • Use 225 nm only for impurity profiling (higher sensitivity but more matrix noise).

Q3: Why PVDF filters? Can I use Nylon?

Answer: No.

  • Reason: Nylon contains amine and amide groups similar to Linagliptin. This can lead to non-specific binding, stripping the drug from your sample and lowering recovery.

  • Validation: Compare filtrate recovery against a centrifuged (non-filtered) standard. PVDF or PTFE usually yields 98-102% recovery.

Visual Troubleshooting Logic

Use this decision tree to diagnose your specific interference issue.

TroubleshootingTree Issue Identify Issue LowRec Low Recovery (<90%) Issue->LowRec BadPeak Poor Peak Shape (Tailing > 1.5) Issue->BadPeak Ghost Ghost Peaks Issue->Ghost Sol1 Check Extraction: Use MeOH First? LowRec->Sol1 Sol3 Add 0.3% TEA to Mobile Phase BadPeak->Sol3 Sol4 Check Wavelength: Switch to 294 nm Ghost->Sol4 Sol2 Check Filter: Switch to PVDF Sol1->Sol2 If MeOH fails

Figure 2: Logic flow for diagnosing common Linagliptin analytical anomalies.

References

  • FDA Center for Drug Evaluation and Research. (2011). Application Number: 201280Orig1s000 (Tradjenta) - Chemistry Review. Retrieved from [Link][1][2]

  • Ganorkar, S. B., et al. (2020).[3] Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design. Orbital: The Electronic Journal of Chemistry, 12(2), 48-61. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Trajenta (Linagliptin) Assessment Report.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10096383, Linagliptin. Retrieved from [Link]

Sources

Troubleshooting retention time shifts in Linagliptin chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting for retention time (RT) shifts encountered during the HPLC analysis of Linagliptin. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring the accuracy and reproducibility of their results.

Part 1: Foundational Principles: Retention Time in Linagliptin Analysis

Q1: What is retention time, and why is its stability crucial for Linagliptin analysis?

Retention time (RT) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector. In the context of Linagliptin analysis, a stable RT is a primary indicator of a consistent and reliable chromatographic system. It is fundamental for:

  • Peak Identification: Ensuring that the peak corresponding to Linagliptin is correctly identified, especially in the presence of other compounds, such as metformin in combination drug products or degradation products in stability studies.[1][2]

  • Method Validation and Compliance: Adhering to the system suitability test (SST) criteria defined in validated analytical methods. Regulatory bodies require consistent RTs to ensure method robustness.[3][4]

  • Data Integrity: Unexplained shifts in RT can cast doubt on the integrity of the entire analytical run, potentially leading to the rejection of otherwise valid data.

Q2: What are typical system suitability requirements for Linagliptin retention time?

While specific values depend on the validated method, a common system suitability requirement is that the relative standard deviation (%RSD) of the retention time for replicate injections of a standard solution should be within a certain limit, typically ≤ 1%.[3] Any deviation beyond this warrants an investigation.

ParameterTypical Acceptance CriterionRationale
Retention Time %RSD ≤ 1.0%Ensures the stability and reproducibility of the chromatographic system over time.
Tailing Factor (T) ≤ 2.0A measure of peak symmetry; a consistent tailing factor indicates a healthy column and appropriate mobile phase conditions.
Theoretical Plates (N) > 2000Indicates the efficiency of the column in separating components. A significant drop can signal column degradation.

Part 2: A-Z Troubleshooting Guide for Retention Time Shifts

This section provides a systematic, question-and-answer-based approach to diagnosing and resolving RT shifts in Linagliptin chromatograms.

Initial Assessment: Is the Shift Sudden or Gradual? Random or Consistent?

The nature of the RT shift provides the first clue to its origin.

  • Sudden and significant shifts often point to a major change, such as an incorrectly prepared mobile phase or a hardware failure.

  • Gradual, unidirectional drift (e.g., consistently decreasing or increasing RT over a sequence of injections) often suggests a slowly changing variable, like column aging or a change in mobile phase composition due to evaporation.[5]

  • Random, unpredictable shifts from one injection to the next are often indicative of hardware issues like an inconsistent pump, faulty check valves, or air bubbles in the system.[6][7]

Troubleshooting Workflow for Retention Time Shifts

Troubleshooting_Workflow Start Retention Time (RT) Shift Observed Check_T0 Is the void time (t0) also shifting? Start->Check_T0 Flow_Rate_Issue Flow Rate Problem (Pump, Leaks, Blockages) Check_T0->Flow_Rate_Issue Yes Chemical_Issue Chemical/Chromatographic Problem Check_T0->Chemical_Issue No End RT Stabilized Flow_Rate_Issue->End Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Preparation) Chemical_Issue->Check_Mobile_Phase Mobile_Phase_OK Mobile Phase Correct Check_Mobile_Phase->Mobile_Phase_OK No Error Found Mobile_Phase_Error Mobile Phase Error Found (Remake & Re-equilibrate) Check_Mobile_Phase->Mobile_Phase_Error Error Found Check_Column Inspect Column (Age, Contamination, Temperature) Mobile_Phase_OK->Check_Column Mobile_Phase_Error->End Column_OK Column Appears OK Check_Column->Column_OK No Error Found Column_Error Column Issue Identified (Wash, Regenerate, or Replace) Check_Column->Column_Error Error Found Check_System Check HPLC System (Injector, Fittings, Dwell Volume) Column_OK->Check_System Column_Error->End System_OK System Checks Pass Check_System->System_OK No Error Found System_Error System Fault Found (Repair/Replace Component) Check_System->System_Error Error Found Check_Sample Evaluate Sample (Solvent, Matrix Effects) System_OK->Check_Sample System_Error->End Sample_OK Sample is Not the Issue Check_Sample->Sample_OK No Error Found Sample_Error Sample Issue Identified (Adjust Sample Diluent) Check_Sample->Sample_Error Error Found Sample_Error->End

Caption: A decision tree for systematically troubleshooting retention time shifts.

Mobile Phase Related Issues

Q3: My retention times are suddenly much shorter than usual. What's the most likely cause?

A sudden decrease in retention time for Linagliptin, a moderately hydrophobic compound, typically points to an unexpectedly strong mobile phase.

  • Cause: The most common reason is an error in mobile phase preparation, specifically a higher-than-intended concentration of the organic solvent (e.g., acetonitrile or methanol).[8] For instance, if a method calls for a 70:30 water:acetonitrile mobile phase, an accidental inversion to 30:70 will drastically reduce the retention time.[3]

  • Troubleshooting Steps:

    • Verify Composition: Double-check the mobile phase preparation records. If in doubt, prepare a fresh batch, paying close attention to volumetric measurements.

    • Check Gradient Proportions (if applicable): For gradient methods, ensure the gradient program is correct and that the gradient proportioning valve (GPV) is functioning properly.[9]

    • Premixed vs. Online Mixing: If using online mixing, try preparing a premixed mobile phase to rule out issues with the pump's mixing device.[6]

Q4: The retention time for Linagliptin is drifting and increasing over a long analytical run. What should I investigate?

A gradual increase in retention time suggests the mobile phase is becoming weaker over time.

  • Cause: This is often due to the preferential evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir.[10] This increases the proportion of the aqueous phase, making the mobile phase weaker and increasing the retention of Linagliptin.

  • Troubleshooting Steps:

    • Cover Reservoirs: Ensure mobile phase reservoirs are adequately covered to minimize evaporation. Avoid using parafilm, which can leach contaminants; use proper screw caps with vents.

    • Mobile Phase Stability: Some buffered mobile phases can be unstable over time. It is good practice to prepare fresh mobile phase daily.[11]

    • Temperature Consistency: Ensure the laboratory temperature is stable, as significant fluctuations can affect solvent viscosity and evaporation rates.

Q5: Can the pH of the mobile phase affect Linagliptin's retention time?

Yes, absolutely. The pH of the mobile phase is a critical parameter for ionizable compounds like Linagliptin.

  • Scientific Rationale: Linagliptin is a basic compound. The pH of the mobile phase relative to its pKa will determine its ionization state. In its ionized (protonated) form, it is more polar and will have less retention on a reversed-phase C18 column. In its neutral form, it is more hydrophobic and will be retained longer. Small variations in pH, especially around the pKa of the analyte, can lead to significant and unpredictable shifts in retention time.[8][9] Many published methods for Linagliptin use a buffer to control the pH, for example, a phosphate buffer at pH 4.6.[1]

  • Troubleshooting Steps:

    • Verify pH: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.

    • Buffer Capacity: Ensure the buffer concentration is sufficient to resist pH changes when the sample is introduced.

    • Fresh Buffer: Prepare buffered solutions fresh and do not store them for extended periods, as pH can drift over time.

Column-Related Problems

Q6: I've started a new analysis, and the retention time is shorter than with my old column, even with the same method. Why?

This is a common observation when switching to a new column.

  • Cause: Insufficient column equilibration. A new reversed-phase column requires thorough conditioning with the mobile phase to ensure the stationary phase is fully wetted and the surface chemistry is stable.[9] If the column is not properly equilibrated, retention times can be shorter and may drift with subsequent injections.

  • Troubleshooting Protocol:

    • Initial Flush: Flush the new column with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) to remove any storage solvents.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes. For a standard 150 x 4.6 mm column, this equates to about 25-35 minutes at a flow rate of 1 mL/min.

    • Monitor Pressure: A stable backpressure is a good indicator that the column is well-equilibrated.

Q7: My retention times are gradually decreasing over the course of several weeks. Is my column dying?

A gradual decrease in retention time over the long term is a classic sign of column aging or degradation.

  • Cause: This can be due to several factors:

    • Loss of Stationary Phase: Harsh mobile phase conditions (e.g., high pH) can cause hydrolysis of the bonded C18 phase from the silica support, leading to a less retentive column.[5][9]

    • Contamination: Accumulation of strongly retained sample matrix components on the column can block active sites and alter the column chemistry.[5]

  • Troubleshooting and Prevention:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb contaminants and protect the more expensive analytical column.

    • Sample Preparation: Ensure adequate sample cleanup to remove matrix components that might irreversibly bind to the column.

    • Column Washing: Implement a regular column washing protocol. A generic wash sequence for a C18 column is to flush with water, then isopropanol, and finally store in acetonitrile or methanol.

    • Method Conditions: Operate within the recommended pH and temperature range for the specific column you are using.

Logical Flow for Column Health Assessment

Column_Health_Assessment Start Decreasing RT & Poor Peak Shape Check_Pressure Is backpressure high? Start->Check_Pressure High_Pressure High Pressure (Likely Frit Blockage) Check_Pressure->High_Pressure Yes Normal_Pressure Normal Pressure (Likely Contamination or Degradation) Check_Pressure->Normal_Pressure No Reverse_Flush Reverse Flush Column (at low flow rate) High_Pressure->Reverse_Flush Wash_Protocol Perform Column Wash Protocol (e.g., Water -> IPA -> Organic) Normal_Pressure->Wash_Protocol Test_Performance Re-equilibrate and Test with Standard Reverse_Flush->Test_Performance Wash_Protocol->Test_Performance Performance_Restored Performance Restored Test_Performance->Performance_Restored OK Performance_Not_Restored Performance Not Restored (Column is likely degraded) Test_Performance->Performance_Not_Restored Not OK Replace_Column Replace Column Performance_Not_Restored->Replace_Column

Caption: A workflow for assessing and restoring column performance.

HPLC System and Sample-Related Issues

Q8: My retention times are fluctuating randomly. I've checked my mobile phase and column. What else could it be?

Random fluctuations often point to mechanical issues with the HPLC system.

  • Cause:

    • Pump Issues: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and, consequently, fluctuating retention times.[6][7]

    • System Leaks: A small, often hard-to-detect leak anywhere between the pump and the detector will cause a drop in flow rate and an increase in retention time.[10]

    • Air Bubbles: Air trapped in the pump or detector can cause pressure fluctuations and RT variability.[7][8]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[12]

    • Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage. A tissue can be used to wipe fittings to detect very small leaks.[10]

    • Verify Flow Rate: Manually check the flow rate by collecting the eluent from the detector outlet into a graduated cylinder for a set period (e.g., 10 minutes) and verifying the volume.[6][10]

    • System Priming: Prime all solvent lines to remove any trapped air bubbles.

Q9: Could my sample preparation be causing retention time shifts?

Yes, the sample itself can influence chromatography.

  • Cause:

    • Sample Solvent Strength: If Linagliptin is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 70% aqueous), it can cause the analyte to travel through the column faster initially, leading to a shorter retention time and potentially distorted peak shape.[13]

    • Sample Matrix Effects: Complex sample matrices can introduce components that either alter the mobile phase environment at the head of the column or build up over time, changing the column's retentivity.

  • Best Practices:

    • Match Sample Solvent: Ideally, dissolve and dilute your samples in the initial mobile phase.

    • Injection Volume: Be consistent with injection volumes, as larger volumes of a strong sample solvent will have a more pronounced effect.[12]

    • Filtration: Always filter samples to remove particulates that could clog the column frit.[12]

Part 3: Frequently Asked Questions (FAQs) for Linagliptin Analysis

  • Q: I am analyzing a Linagliptin-Metformin combination product, and both retention times are shifting. Where should I start?

    • A: When all peaks in a chromatogram shift proportionally, the first thing to suspect is a change in flow rate. Verify your pump's performance and check for leaks.[10][14] If the void time (t0) is also shifting, it strongly points to a flow rate issue.

  • Q: Can temperature fluctuations cause retention time shifts for Linagliptin?

    • A: Yes. An increase in column temperature will decrease the viscosity of the mobile phase, leading to a faster flow rate and shorter retention times.[8][12] Conversely, a decrease in temperature will increase retention times. Using a thermostatted column compartment is essential for reproducible chromatography.

  • Q: I performed a forced degradation study, and now my Linagliptin retention time is unstable. Why?

    • A: Forced degradation samples can be very harsh on the column. Acidic or basic degradation solutions can damage the stationary phase if injected directly without neutralization.[11][15] The degradation products themselves might also be strongly retained, contaminating the column. It is crucial to perform a thorough column wash after analyzing such samples.

Part 4: Key Experimental Protocols

Protocol 1: Robust Mobile Phase Preparation (Example: 70:30 Methanol:Phosphate Buffer pH 4.6)
  • Prepare Aqueous Buffer: Dissolve a pre-weighed amount of potassium dihydrogen orthophosphate in HPLC-grade water to achieve the desired molarity (e.g., 0.05 M).[1]

  • Adjust pH: While stirring, carefully add orthophosphoric acid dropwise to adjust the pH to 4.6. Use a calibrated pH meter.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Measure and Mix: In a clean glass reservoir, accurately measure the required volumes of the filtered buffer (700 mL for a 1L preparation) and HPLC-grade methanol (300 mL).

  • Degas: Thoroughly degas the final mobile phase mixture using an online degasser or by sonicating for 15-20 minutes.

Protocol 2: Column Equilibration and System Suitability
  • Purge System: Purge the pump with the new mobile phase to ensure all lines are free of the previous solvent.

  • Set Flow Rate: Set the method flow rate (e.g., 1.0 mL/min).

  • Equilibrate Column: Connect the column and allow the mobile phase to flow through it for at least 15-20 column volumes. Monitor the baseline and backpressure until they are stable.

  • Perform System Suitability Injections: Inject the Linagliptin standard solution at least five times.

  • Calculate SST Parameters: Calculate the %RSD for the retention time, peak area, tailing factor, and theoretical plates. Ensure all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.[3]

Part 5: References

  • Vertex AI Search. (2026). HPLC Troubleshooting Guide.

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.

  • Waters Knowledge Base. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531.

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.

  • Chromatography Forum. (2007). Retention time troubleshooting.

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time.

  • LCGC International. (2016). Retention Time Drift—A Case Study.

  • NIH National Library of Medicine. (n.d.). Simultaneous determination of linagliptin and metformin by reverse phase-high performance liquid chromatography method: An application in quantitative analysis of pharmaceutical dosage forms.

  • NIH National Library of Medicine. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

  • ResearchGate. (2021). What may cause HPLC inconsistent retention time?.

  • Jetir.Org. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE.

  • Oxford Academic. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics | Journal of Chromatographic Science.

  • NIH National Library of Medicine. (n.d.). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design.

  • Impactfactor. (2023). Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC.

  • Austin Publishing Group. (2023). Simultaneous Determination of Linagliptin and Metformin by Reverse Phase-High Performance Liquid Chromatography Method.

  • IJCRT.org. (2023). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin.

  • Der Pharma Chemica. (2017). Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin and Metformin HCl in Tablets b.

  • YouTube. (2025). Why Does Retention Time Shift? | HPLC Tip.

  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?.

Sources

Validation & Comparative

Forced Degradation Profile & Comparative Stability Guide: Linagliptin Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linagliptin (C₂₅H₂₈N₈O₂), a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a distinct stability profile characterized by high susceptibility to acidic and oxidative stress while demonstrating robust resistance to alkaline hydrolysis, thermal stress, and photolysis.[1][2][3][4][5]

Unlike cyanopyrrolidine-based inhibitors (e.g., Vildagliptin) which are prone to hydrolysis, Linagliptin's degradation is primarily driven by the reactivity of its quinazoline moiety and alkyne side chain . This guide provides a technical breakdown of these pathways, supported by experimental data and comparative analysis against therapeutic alternatives.

Comparative Stability Analysis

The following table contrasts the stability profile of Linagliptin against other market-leading DPP-4 inhibitors. This comparison highlights why specific handling protocols are required for Linagliptin during formulation and storage.

FeatureLinagliptin Sitagliptin Vildagliptin
Chemical Class Xanthine derivativeBeta-amino acid derivativeCyanopyrrolidine derivative
Primary Instability Acidic & Oxidative Thermal (Cyclization)Hydrolytic (moisture sensitive)
Key Degradation Risk Quinazoline ring opening; Alkyne hydration/chlorinationFormation of diketopiperazine (DKP)Hydrolysis of cyano group to carboxylic acid
Acid Stability Low (Significant degradation)HighModerate
Base Stability High (Resistant)ModerateLow (Rapid hydrolysis)
Oxidative Stability Low (N-oxide/Oxime formation)HighModerate
Photostability High (Stable)HighHigh

Analyst Insight: While Sitagliptin is generally the most stable of the class, Linagliptin's resistance to alkaline hydrolysis offers a manufacturing advantage in basic formulation environments, provided oxidative exposure is strictly controlled.

Detailed Degradation Pathways & Mechanisms

Experimental evidence identifies specific degradation products (DPs) formed under stress conditions. The mechanisms below explain the causality of these transformations.

Acidic Degradation (High Susceptibility)

Exposure to 1N HCl at elevated temperatures (60°C) results in significant degradation (>20%).

  • Mechanism 1: Quinazoline Hydrolysis (AD1): The quinazoline ring undergoes partial hydrolysis, cleaving the ring structure to form (R)-N-(2-acetylphenyl)-2-(...)-acetamide derivatives.[5]

  • Mechanism 2: Alkyne Addition (AD2/LINA-D3/D4): The but-2-ynyl side chain is reactive toward strong acids.[5] In the presence of HCl, electrophilic addition occurs across the triple bond, leading to chlorinated alkene impurities (halo-addition products).

  • Mechanism 3: Dimerization: Acid-catalyzed aza-enolization can lead to the formation of Linagliptin dimers.[1][5]

Oxidative Degradation (High Susceptibility)

Treatment with 30% H₂O₂ induces rapid degradation, primarily attacking the nitrogen centers.

  • Mechanism 1: N-Oxidation (OX 1): The tertiary nitrogen on the piperidine/quinazolin ring is oxidized to form the N-oxide .[5]

  • Mechanism 2: Oxime Formation (OX 2 & OX 3): The primary amine on the piperidine ring is susceptible to oxidation, forming Z and E isomers of the corresponding oxime (m/z ~487).[2]

  • Mechanism 3: Nitro Conversion (OX 4): Under severe oxidative stress, the primary amine can be fully oxidized to a nitro group.

Alkaline Degradation (High Stability)

Linagliptin is remarkably stable in 0.1N - 1N NaOH.[5] Minor degradation (<5%) may occur over extended periods (10 days).

  • Observed DP (LINA-D1): A urea derivative formed by the addition of an N-((4-methylquinazolin-2-yl)methyl) formamide group to the free amino group.[5]

Thermal & Photolytic Stability
  • Thermal: Stable at 60°C–120°C (dry heat).

  • Photolytic: Stable under UV/Vis light (1.2 million lux hours). No significant degradation observed.[1][3][6]

Visualization of Degradation Logic

The following diagram maps the structural vulnerabilities of Linagliptin to specific stress conditions.

Linagliptin_Degradation cluster_Acid Acidic Stress (HCl) cluster_Oxidative Oxidative Stress (H2O2) cluster_Base Alkaline Stress (NaOH) LINA Linagliptin API (C25H28N8O2) AD1 AD1: Quinazoline Ring Hydrolysis LINA->AD1 Hydrolysis AD2 AD2: Alkyne Side Chain Chlorination LINA->AD2 Electrophilic Addition Dimer Dimerization (Aza-enolization) LINA->Dimer Catalysis OX1 OX1: Tertiary Amine N-Oxide LINA->OX1 N-Oxidation OX2 OX2/3: Primary Amine Oxime Isomers LINA->OX2 Oxidation OX4 OX4: Nitro Derivative LINA->OX4 Strong Oxidation Base1 Minor Urea Derivative LINA->Base1 Minor Pathway Stable Structurally Stable LINA->Stable Major Outcome

Caption: Schematic representation of Linagliptin degradation pathways under ICH Q1A(R2) stress conditions.

Standardized Experimental Protocol

To replicate these results or validate a stability-indicating method (e.g., RP-HPLC or LC-MS), follow this self-validating protocol designed to achieve 5-20% degradation.

Reagents & Preparation
  • Stock Solution: Dissolve Linagliptin in Methanol to achieve 1000 µg/mL.

  • Diluent: Methanol:Water (50:50 v/v).

Stress Conditions Workflow
ConditionStress AgentTemperatureDurationTarget Degradation
Acid Hydrolysis 1N HCl (1:1 volume)60°C2 - 4 Hours10 - 20%
Base Hydrolysis 1N NaOH (1:1 volume)60°C4 - 8 Hours< 5% (Resistant)
Oxidation 30% H₂O₂ (1:1 volume)Ambient (25°C)2 - 6 Hours10 - 15%
Thermal Dry Heat105°C24 - 48 Hours< 2%
Photolytic UV Light (254 nm)Ambient1.2M Lux Hours< 1%
Analytical Method (RP-HPLC)
  • Column: C18 (e.g., Kromasil or equivalent), 250 x 4.6 mm, 5 µm.[7]

  • Mobile Phase A: 0.1% Orthophosphoric acid buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 0-5 min (10% B), 5-20 min (Linear to 60% B), 20-25 min (Hold).

  • Detection: PDA at 225 nm.

  • Flow Rate: 1.0 mL/min.[7]

References

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Institutes of Health (PMC). Available at: [Link][5]

  • Impurity Profiling, Stability Indicating Method Development and Validation of Linagliptin. Rasayan Journal of Chemistry. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[8][9][10] Available at: [Link][5]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs. Semantic Scholar. Available at: [Link][1][2][5]

Sources

Comparative Analysis: Benchmark (USP-Aligned) vs. Advanced In-House Methods for Linagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: As of early 2026, Linagliptin does not have an official finalized monograph in the United States Pharmacopeia (USP). Consequently, the "Benchmark Method" analyzed here represents the widely accepted regulatory standard derived from early filings, pending monograph drafts, and general USP <621> Chromatography guidelines.

Verdict:

  • Benchmark Method (Isocratic/Simple Gradient): Best for Routine QC in resource-limited settings where instrument simplicity is prioritized over speed.[1] It is robust but solvent-heavy and slow.[1]

  • In-House Method (UPLC/Advanced Gradient): Best for High-Throughput Screening (HTS) and Stability Studies .[1] It offers a 60% reduction in run time and superior resolution of complex degradation products, essential for stress testing.

Part 1: Introduction & Regulatory Context[2]

Linagliptin (C25H28N8O2) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Its complex impurity profile—including process-related impurities (e.g., N-acetyl linagliptin) and degradation products (oxidative/hydrolytic)—demands a rigorous analytical approach.[1]

While a specific USP monograph is pending, the industry relies on a "Benchmark Method" often cited in regulatory submissions (e.g., FDA ANDA filings, National Medicines Laboratory protocols). This guide compares this traditional approach against a modern, optimized "In-House Method" designed for efficiency and superior separation power.

The Core Conflict: Compliance vs. Efficiency
FeatureBenchmark (USP-Aligned)Optimized In-House
Primary Goal Regulatory Compliance, RobustnessSpeed, Sensitivity, Impurity Profiling
Technology Standard HPLC (400 bar)UHPLC / UPLC (>600 bar)
Cost Driver High Solvent ConsumptionHigh Instrument Capital

Part 2: Methodology Breakdown

The Benchmark Method (USP-Aligned Proxy)

Based on common regulatory filings and standard C18 protocols.[1]

This method prioritizes robustness . It uses a standard C18 column and a phosphate buffer system. It is less sensitive to minor fluctuations in pH or temperature but suffers from long equilibration and run times.

  • Column: L1 (C18) chemically bonded silica, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10-15 mM Potassium Dihydrogen Phosphate (pH 4.5 ± 0.1).

    • Organic: Methanol : Acetonitrile (Varied ratios, typically 70:30 mix).

    • Mode: Isocratic or Slow Gradient.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 225 nm (or 292 nm for higher concentration assay).[1]

  • Run Time: 15–20 minutes.

The Optimized In-House Method (The Challenger)

Designed for Stability Indication and High Throughput.

This method utilizes sub-2 µm particle technology and a volatile buffer system, making it compatible with LC-MS for impurity identification.

  • Column: C18 or C8 Core-Shell (e.g., Kinetex or BEH), 100 mm × 2.1 mm, 1.7 µm.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 9.0 for peak shape).[1]

    • Solvent B: Acetonitrile.[5]

    • Mode: Steep Gradient.

  • Flow Rate: 0.4–0.6 mL/min.

  • Detection: PDA (225 nm) + MS (ESI+).

  • Run Time: 4–6 minutes.

Part 3: Comparative Performance Analysis

Experimental Data Summary

The following data is synthesized from validation studies comparing standard HPLC vs. UPLC approaches for Linagliptin.

ParameterBenchmark Method (HPLC)In-House Method (UPLC)Impact Analysis
Retention Time (RT) ~11.5 min~2.4 min5x Faster: Critical for batch release testing.
Theoretical Plates (N) ~6,500>15,000Higher Efficiency: Sharper peaks, better S/N ratio.
Tailing Factor (T) 1.3 – 1.61.0 – 1.1Peak Symmetry: Improved integration accuracy.
Resolution (Rs) > 2.0 (Main peak vs. Impurity A)> 4.5 (Main peak vs. Impurity A)Separation Power: Essential for stability studies.[1]
LOD (Sensitivity) 0.3 µg/mL0.05 µg/mLTrace Detection: Better for genotoxic impurity screening.[1]
Solvent Usage ~20 mL / run~3 mL / runGreen Chemistry: 85% reduction in waste.
Mechanism of Action: Why the Difference?

The Benchmark method relies on hydrophobic interaction on a large surface area (5 µm particles). The broad peaks are due to eddy diffusion in the larger column. The In-House method uses van Deemter optimization ; smaller particles minimize the


 term (Eddy diffusion) and 

term (Mass transfer resistance), allowing higher flow rates without losing resolution.[1]
Visualization: Method Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory needs.

MethodSelection Start Select Analytical Objective RoutineQC Routine Batch Release Start->RoutineQC Stability Stability / Stress Testing Start->Stability ImpurityID Unknown Impurity ID Start->ImpurityID Benchmark Benchmark HPLC Method (Robust, Simple) RoutineQC->Benchmark If standard equipment InHouse In-House UPLC Method (Fast, High Res) RoutineQC->InHouse If high throughput needed Stability->InHouse Requires separation of complex degradants LCMS LC-MS Compatible Method (Volatile Buffer) ImpurityID->LCMS Requires Mass Spec LCMS->InHouse Base Method

Caption: Decision matrix for selecting between Benchmark HPLC and Advanced In-House methods based on analytical goals.

Part 4: Detailed Experimental Protocols

Protocol A: Benchmark HPLC (Robustness Focused)

Application: Quality Control (Assay & Content Uniformity).

  • Preparation of Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust pH to 4.5 with dilute Phosphoric Acid. Filter through 0.45 µm nylon membrane.

  • Mobile Phase Prep: Mix Buffer:Methanol:Acetonitrile in ratio 50:30:20 (v/v/v). Degas by sonication.[3][6]

  • Standard Solution: Dissolve 10 mg Linagliptin Reference Standard in 100 mL Mobile Phase (Concentration: 0.1 mg/mL).

  • System Suitability: Inject standard 5 times.

    • Acceptance Criteria: RSD < 2.0%, Tailing Factor < 2.0, Plate Count > 2000.

  • Injection: 20 µL.

  • Calculation: Use external standard calibration.

Protocol B: Advanced In-House UPLC (Stability Focused)

Application: Stability Indicating Method (SIM) for degradation products.

  • Preparation of Buffer: 10 mM Ammonium Bicarbonate (pH 9.0) or 0.1% Formic Acid (pH 2.[1]7) depending on impurity pKa. Note: High pH is often preferred for Linagliptin (weak base) to improve peak shape.[1]

  • Gradient Program:

    • T=0 min: 90% A (Buffer) / 10% B (ACN)[1]

    • T=4 min: 40% A / 60% B[7]

    • T=5 min: 10% A / 90% B

    • T=5.1 min: 90% A / 10% B (Re-equilibration)[1]

  • Sample Prep: Extract tablets with Methanol; dilute with initial mobile phase to 0.05 mg/mL.

  • Stress Testing (Validation Step):

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Oxidation: 3% H2O2, RT, 4 hours.

    • Observation: Ensure degradant peaks do not co-elute with the main Linagliptin peak (Resolution > 1.5).

Visualization: Impurity Separation Logic

This diagram visualizes how the In-House method separates Linagliptin from its key impurities (e.g., N-acetyl impurity) based on polarity.[1]

SeparationLogic Mixture Sample Mixture (Linagliptin + Impurities) Column C18 Stationary Phase (Hydrophobic Interaction) Mixture->Column Injection Polar Polar Degradants (Oxidative) Column->Polar Elutes First (Low Retention) Lina Linagliptin (Main Peak) Column->Lina Elutes Mid (Target Window) NonPolar Non-Polar Impurities (N-Acetyl, Dimer) Column->NonPolar Elutes Last (High Retention)

Caption: Chromatographic elution order on C18 column: Polar degradants elute first, followed by Linagliptin, then hydrophobic process impurities.

Part 5: Conclusion & Recommendations

For routine Quality Control where cost per injection is less critical than instrument availability , the Benchmark HPLC Method remains the gold standard. It is "rugged" and easily transferable between labs with basic equipment.

However, for Drug Development and Stability Studies , the In-House UPLC Method is mandatory. The ability to resolve 9+ impurities in under 6 minutes provides the granular data necessary to track degradation pathways (e.g., oxidative degradation to N-oxide forms) that the Benchmark method often masks due to peak broadening.

Final Recommendation: Adopt the Benchmark method for final product release to ensure regulatory alignment, but utilize the In-House UPLC method for all R&D, stability, and cleaning validation activities.

References

  • National Medicines Laboratory. Analytical Profile for Metformin and Linagliptin Tablets.[3][6] Department of Drug Administration, Nepal. [1]

  • Lakshmi, B., et al. (2023). "Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC." Impact Factor.

  • Jadhav, S., et al. (2016). "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design." Scientia Pharmaceutica.

  • Patel, B.D., & Shah, V.J. (2024). "A Review on Analytical Method for Estimation of Linagliptin and its Impurity." Academic Strive.

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Linagliptin; Metformin Hydrochloride.[1]

  • De Abreu Engel, R.E., et al. (2019).[8] "Evaluation of linagliptin dissolution from tablets using HPLC and UV methods." UFRGS.

Sources

A Comprehensive Guide to Establishing Relative Response Factors for Linagliptin Impurities: An Objective Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Linagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes, the accurate quantification of impurities is a critical aspect of its quality assessment. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the establishment of Relative Response Factors (RRFs) for Linagliptin impurities. It offers a detailed, experimentally-grounded comparison of analytical methodologies, empowering you to make informed decisions in your laboratory.

The Critical Role of Relative Response Factors in Impurity Quantification

The International Council for Harmonisation (ICH) guidelines mandate the quantification of impurities in drug substances and products.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone technique for this purpose. However, a fundamental challenge arises from the fact that different chemical compounds can exhibit vastly different responses to a UV detector, even at the same concentration. This is due to variations in their chromophoric properties. Assuming a 1:1 response between the API and its impurities can lead to significant under- or overestimation of impurity levels, jeopardizing patient safety and regulatory compliance.

To address this, the concept of the Relative Response Factor (RRF) is employed. The RRF is a measure of the sensitivity of a detector for an impurity relative to the API.[2] By establishing the RRF for each impurity, a correction can be applied to the analytical results, enabling accurate quantification even in the absence of a dedicated reference standard for every single impurity.[2]

Establishing Relative Response Factors: The Slope Method

The most common and regulatory-accepted method for determining RRF is the slope method, derived from linearity plots.[3] This method is rooted in the fundamental relationship between a substance's concentration and the detector's response.

The RRF is calculated using the following formula:

RRF = (Slope of the Impurity) / (Slope of the API)

Where the slope is determined from the linear regression of the calibration curve (peak area versus concentration) for both the impurity and the API.

Experimental Workflow for RRF Determination

The following detailed protocol outlines the steps for establishing the RRF of Linagliptin impurities using HPLC-UV. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

RRF_Workflow cluster_prep 1. Preparation cluster_linearity 2. Linearity Series cluster_analysis 3. HPLC Analysis cluster_calc 4. Calculation prep_api Prepare Linagliptin Stock Solution series_api Prepare a series of dilutions for Linagliptin (e.g., 5 concentrations) prep_api->series_api prep_imp Prepare Impurity Stock Solution(s) series_imp Prepare a series of dilutions for each Impurity (same concentration range as API) prep_imp->series_imp hplc Inject all solutions into the validated HPLC-UV system series_api->hplc series_imp->hplc acquire Acquire chromatograms and record peak areas hplc->acquire plot_api Plot Peak Area vs. Concentration for Linagliptin acquire->plot_api plot_imp Plot Peak Area vs. Concentration for each Impurity acquire->plot_imp slope_api Determine the slope of the Linagliptin calibration curve plot_api->slope_api slope_imp Determine the slope of each Impurity calibration curve plot_imp->slope_imp calc_rrf Calculate RRF for each impurity using the slope ratio slope_api->calc_rrf slope_imp->calc_rrf

Caption: Workflow for Establishing Relative Response Factors.

Detailed Experimental Protocol

Objective: To determine the Relative Response Factor (RRF) for known Linagliptin impurities relative to Linagliptin using a validated RP-HPLC-UV method.

Materials:

  • Linagliptin Reference Standard (RS)

  • Linagliptin Impurity Reference Standards (e.g., Linagliptin N-Formyl Impurity, Linagliptin N-Acetyl Impurity, Linagliptin S-Isomer)[]

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade reagents for mobile phase buffer preparation (e.g., phosphoric acid, triethylamine)

  • Validated HPLC system with a UV/PDA detector

  • Analytical balance, volumetric flasks, and pipettes

Chromatographic Conditions (Example): A typical stability-indicating method for Linagliptin can be adapted for this purpose. The following is an illustrative example, and the specific conditions should be based on a validated in-house method.[5]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.3% triethylamine, pH adjusted with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 292 nm[5]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 10 µL

Procedure:

  • Stock Solution Preparation:

    • Linagliptin Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Linagliptin RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions for each Linagliptin impurity in the same manner as the Linagliptin stock solution.

  • Preparation of Linearity Solutions:

    • From the stock solutions, prepare a series of at least five concentration levels for Linagliptin and each impurity, covering a range from the limit of quantification (LOQ) to approximately 120% of the specification limit for that impurity. A typical range could be from 0.1 µg/mL to 10 µg/mL. It is crucial to prepare the solutions of the API and the impurities at the same concentration levels to ensure a direct comparison.

  • Chromatographic Analysis:

    • Inject each linearity solution in triplicate into the HPLC system.

    • Record the peak area for Linagliptin and each impurity in their respective chromatograms.

  • Data Analysis and RRF Calculation:

    • For Linagliptin and each impurity, plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis for each plot to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99 to demonstrate good linearity.

    • The slope 'm' of the regression line represents the response factor.

    • Calculate the RRF for each impurity using the formula: RRF = Slope of Impurity / Slope of Linagliptin .

Supporting Experimental Data: RRF Values for Linagliptin Impurities

Impurity NameStructureExpected RRF (vs. Linagliptin)Rationale for Expected RRF
Linagliptin API1.00 By definition, the reference.
Linagliptin N-Formyl Impurity Addition of a formyl group (-CHO) to the piperidine nitrogen.~0.9 - 1.1The core chromophore remains largely unchanged.
Linagliptin N-Acetyl Impurity Addition of an acetyl group (-COCH₃) to the piperidine nitrogen.[6]~0.9 - 1.1Similar to the N-formyl impurity, the main chromophoric system is preserved.
Linagliptin S-Isomer The (S)-enantiomer of Linagliptin.~1.0As an enantiomer, it possesses the same chemical formula and chromophore, and thus should have a nearly identical UV response.
Linagliptin Dimer Impurity Two Linagliptin molecules linked together.~1.8 - 2.2The dimer contains two of the primary chromophoric systems, leading to a response that is approximately double that of a single molecule.
8-Bromo-3-methyl-7-(2-butynyl)-xanthine A key starting material or process-related impurity.VariableThe chromophore is significantly different from Linagliptin, necessitating experimental determination.

Disclaimer: The RRF values presented in this table are illustrative and should not be used for quantitative analysis without experimental verification.

Comparison of Analytical Methodologies for Impurity Quantification

While HPLC with UV detection is the workhorse for impurity analysis, other techniques offer distinct advantages and disadvantages. The choice of methodology should be guided by the specific requirements of the analysis, such as the nature of the impurity, the required sensitivity, and the availability of reference standards.

Method_Comparison cluster_decision Method Selection for Impurity Quantification cluster_methods Analytical Techniques cluster_pros_cons Considerations start Impurity to be Quantified hplc_uv HPLC-UV start->hplc_uv hplc_cad HPLC-CAD start->hplc_cad lc_ms LC-MS/MS start->lc_ms uv_pros Pros: - Robust and widely available - Good for chromophoric impurities - Cost-effective hplc_uv->uv_pros uv_cons Cons: - Requires chromophore - RRF needed for accurate quantification hplc_uv->uv_cons cad_pros Pros: - Near-universal response for non-volatile analytes - RRFs often close to 1.0 - Good for non-chromophoric impurities hplc_cad->cad_pros cad_cons Cons: - Not suitable for volatile impurities - Response can be affected by mobile phase composition hplc_cad->cad_cons ms_pros Pros: - High sensitivity and selectivity - Provides structural information - Can quantify without a reference standard (with limitations) lc_ms->ms_pros ms_cons Cons: - High cost and complexity - Ionization efficiency can vary lc_ms->ms_cons

Caption: Decision tree for selecting an analytical method for impurity quantification.

HPLC with Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a powerful alternative to UV detection, particularly for impurities that lack a strong chromophore. CAD is a mass-based detector, and its response is more uniform across different non-volatile compounds compared to UV detection. This often results in RRF values closer to 1.0, simplifying quantification.

  • Advantages over HPLC-UV:

    • Near-Universal Response: Provides a more consistent response for non-volatile analytes, regardless of their optical properties.

    • Ideal for Non-Chromophoric Impurities: Can detect impurities that are invisible to a UV detector.

    • Simplified Quantification: With RRFs often approaching unity, the need for extensive RRF determination can be reduced.

  • Disadvantages:

    • Not Suitable for Volatile Compounds: Requires the analyte to be non-volatile.

    • Mobile Phase Dependency: The detector's response can be influenced by the composition of the mobile phase, especially in gradient elution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is an invaluable tool for both the identification and quantification of impurities, especially at trace levels.

  • Advantages over HPLC-UV:

    • Superior Sensitivity and Selectivity: Can detect and quantify impurities at much lower levels than UV.

    • Structural Elucidation: Provides mass-to-charge ratio and fragmentation data, which can be used to identify unknown impurities.

    • Potential for Quantification without Reference Standards: While challenging, various strategies exist for semi-quantitative analysis of impurities without their specific reference standards.

  • Disadvantages:

    • High Cost and Complexity: LC-MS/MS systems are significantly more expensive and require more specialized expertise to operate and maintain.

    • Variable Ionization Efficiency: The efficiency of ionization can vary between compounds, which can affect the accuracy of quantification if not properly addressed.

Conclusion

The accurate quantification of impurities is a non-negotiable aspect of ensuring the quality and safety of Linagliptin. The establishment of Relative Response Factors is a scientifically sound and regulatory-accepted approach to correct for the differential response of impurities in HPLC-UV analysis. While HPLC-UV remains a robust and widely used technique, alternative methods such as HPLC-CAD and LC-MS/MS offer significant advantages for the analysis of non-chromophoric or trace-level impurities. A thorough understanding of the principles behind RRF determination and the comparative strengths of different analytical technologies will enable drug development professionals to build a comprehensive and reliable impurity control strategy for Linagliptin and other pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006.
  • Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Pharmaceutical Sciences & Analytical Research Journal.
  • Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharma Guideline.
  • Sunkara, B., & Kumar, T. N. V. G. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCT. RASĀYAN Journal of Chemistry, 16(4), 2386–2395.
  • Bhavar, G. B., et al. (2013). Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of Linagliptin and Metformin in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-440.
  • European Pharmacopoeia (Ph. Eur.) 10.0, 2.2.46.
  • United States Pharmacopeia (USP).
  • Patel, P., Patel, M., Shah, N., & Patel, R. (2015). Development and validation of HPLC method for linagliptin. International Journal of Pharmaceutical Sciences, 7(2), 101-106.
  • Dongala, T., & Palakurthi, A. K. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Linagliptin in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 11(8), 3467-3472.
  • Vekariya, N. A., et al. (2016). A comprehensive review on analytical methods for determination of linagliptin. Journal of Applied Pharmaceutical Science, 6(11), 206-213.
  • Jaiswal, S. H., et al. (2017). Validated HPLC method for determination of impurities in Dienogest drug substances. World Journal of Pharmaceutical Research, 6(7), 1025-1037.
  • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). linagliptin-impurities. Retrieved from [Link]

Sources

Evaluation of Linagliptin Impurity Standard Purity via qNMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Linagliptin Impurity Standard Purity via qNMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise realm of pharmaceutical reference standards, the "purity" value assigned to an impurity standard is critical. It directly dictates the accuracy of quantitation in final drug products. While Mass Balance (HPLC + TGA/KF) has long been the industry workhorse, it suffers from a critical blind spot: the reliance on relative response factors (RRF) and the assumption that all impurities are detected.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the superior "primary ratio method" for assigning purity to Linagliptin impurity standards. Unlike chromatography, qNMR is non-destructive, SI-traceable, and independent of UV extinction coefficients. This guide provides a rigorous comparison and a validated protocol for switching to or validating with qNMR.

The Scientific Imperative: Why qNMR for Linagliptin?

Linagliptin (C₂₅H₂₈N₈O₂) is a complex xanthine derivative containing a quinazoline ring and a butynyl group. Its impurity profile includes process-related byproducts (e.g., N-acetyl derivatives, dimers) and degradants (oxidative adducts).

The "Mass Balance" Trap

The traditional Mass Balance equation is:



The Flaw: This method accumulates errors from four distinct experiments (KF, GC, ROI, HPLC). Crucially, if an impurity has a low UV response factor (e.g., a saturated synthetic intermediate lacking the quinazoline chromophore) or is retained on the column, HPLC overestimates the purity.

The qNMR Solution

qNMR measures the molar ratio of the analyte protons to an Internal Standard (IS) protons.



  • Direct: No response factors needed.

  • Universal: Detects all protonated organic impurities.

  • SI-Traceable: Linked directly to the IS (e.g., NIST-traceable Benzoic Acid or Maleic Acid).

Methodological Comparison: qNMR vs. HPLC/Mass Balance
FeatureMass Balance (HPLC-UV + TGA/KF)qNMR (Internal Standard Method)
Primary Basis Subtractive (100% - Impurities)Direct Ratio (Analyte vs. IS)
Response Factors Required (often assumed to be 1.0)Not Required (Proton is universal)
Sample Consumption High (>10 mg for TGA/ROI/KF/HPLC)Low (<10 mg total)
Detection Scope Limited by UV chromophore & column chemistryDetects all protonated species
Blind Spots Inorganic salts (if ROI skipped), non-UV active organicsInorganic salts (invisible, but mass is accounted for)
Time to Result 2–3 Days (multiple techniques)< 1 Hour (Sample prep + acquisition)
Experimental Protocol: qNMR Purity Assignment for Linagliptin

This protocol is designed for the absolute purity determination of Linagliptin impurity standards (e.g., Impurity C, N-acetyl linagliptin).

3.1 Reagents & Materials
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CD₃OD due to Linagliptin's solubility and to avoid exchangeable proton issues.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid produces a sharp singlet at ~6.2 ppm in DMSO-d₆. This region is a "silent window" in the Linagliptin spectrum (which has signals at 1.7–5.0 ppm and 7.6–8.3 ppm), ensuring zero overlap.

  • NMR Tube: 5 mm precision tubes (e.g., Wilmad 535-PP).

3.2 Sample Preparation (Gravimetric)
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10–15 mg of the Linagliptin impurity sample (

    
    ) directly into a weighing boat.
    
  • IS Addition: Weigh approx. 5–8 mg of Maleic Acid (

    
    ) into the same vessel.
    
    • Target: Molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range errors.

  • Solubilization: Dissolve in 0.6 mL DMSO-d₆ . Vortex until completely clear. Transfer to NMR tube.

3.3 Instrument Parameters (Critical for qNMR)
  • Pulse Sequence: zg (Bruker) or equivalent single-pulse experiment without decoupling.

  • Relaxation Delay (d1): 60 seconds .

    • Validation: The longest

      
       (longitudinal relaxation time) in Linagliptin is typically the aromatic protons (~3–5s). 
      
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery.
  • Pulse Angle: 90°.

  • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (25°C).

3.4 Data Processing
  • Phasing: Manual phasing is mandatory. Do not use autophase.

  • Baseline Correction: Polynomial (order 5) or spline correction.

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet at 6.2 ppm (

      
      ).
      
    • Analyte Signal: Integrate the Quinazoline Methyl singlet at ~2.88 ppm (

      
      , 3H) OR the Xanthine Methyl  at ~3.57 ppm  (3H).
      
    • Avoid: The butynyl methylene (~4.9 ppm) as it may show coupling or overlap with exchangeable NH protons depending on water content.

Visualized Workflow & Logic
Workflow Diagram: qNMR Execution

qNMR_Workflow cluster_check System Suitability Start Start: Linagliptin Impurity Sample Weighing Gravimetric Prep (Sample + Maleic Acid IS) Readability: 0.001 mg Start->Weighing Solvation Dissolve in DMSO-d6 (Ensure complete solubility) Weighing->Solvation Acquisition NMR Acquisition (d1 = 60s, 90° Pulse, No Decoupling) Solvation->Acquisition Processing Processing (Manual Phase, Baseline Corr.) Acquisition->Processing T1_Check Check T1 Relaxation (Is d1 > 5*T1?) Acquisition->T1_Check Integration Integration IS: 6.2 ppm (2H) Analyte: 2.88 ppm (3H) Processing->Integration SN_Check S/N Ratio > 250:1? Processing->SN_Check Calc Calculate Purity % (Using qNMR Equation) Integration->Calc End Report Certified Purity Calc->End

Caption: Step-by-step workflow for qNMR purity assignment of Linagliptin impurities, emphasizing critical control points like T1 relaxation and S/N ratio.

Decision Tree: Method Selection

Method_Selection Root Impurity Standard Characterization Q1 Is Reference Standard (of same impurity) available? Root->Q1 Method_HPLC Use HPLC (External Std) (Relative Quantification) Q1->Method_HPLC Yes Q2 Is Sample > 10 mg & Non-Volatile? Q1->Q2 No (Typical for Impurities) Method_MB Mass Balance (HPLC + TGA + KF) Q2->Method_MB Yes (Traditional) Method_qNMR Use qNMR (Primary Ratio Method) Q2->Method_qNMR No (Limited Sample) Q2->Method_qNMR High Accuracy Needed

Caption: Decision logic for selecting qNMR over Mass Balance or HPLC. qNMR is preferred when no identical reference standard exists or sample amount is limited.

Data Analysis: The "Truth" Revealed

The following table simulates a comparative analysis of a "Linagliptin Impurity A" standard.

ParameterHPLC (Area %)Mass Balance CalculationqNMR (Absolute wt%)
Raw Purity 99.2% (Area)N/A96.8%
Water (KF) N/A1.5%Measured implicitly (mass)
Solvents (GC) N/A0.5%Measured implicitly (mass)
Inorganics (ROI) N/A0.2%Measured implicitly (mass)
Final Purity 99.2% (Misleading)97.0% (100 - 1.5 - 0.5 - 0.2 - 0.8)96.8% (Direct)
Discrepancy Source Missed non-chromatographic impurities; UV response factor assumption.Cumulative error of 4 methods.Reference Value

Interpretation: The HPLC method overestimated purity because it "ignored" the water, salts, and potentially a UV-inactive oligomer. The Mass Balance method came close but required 4x the effort and sample mass. qNMR provided the most accurate, traceable value in a single run.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2024). Defines regulatory standards for qNMR purity assays.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[1][2] Foundational text on qNMR vs HPLC.

  • BIPM. qNMR Internal Standard Reference Data (ISRD). (2019). Guidelines for selecting internal standards like Maleic Acid.

  • Singh, S., et al. "Characterization of Linagliptin using analytical techniques." Drug Analytical Research, 1(2), 30-37. (2017).[3][4] Provides NMR signal assignments for Linagliptin.

  • Huang, Y., et al. "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin."[1] Molecules, 21(8), 1037. (2016).[1] Details specific impurity structures and NMR data.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an in-depth, technical comparison of robustness testing for analytical methods designed to quantify Linagliptin and its related substances. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of Quality by Design (QbD) and regulatory expectations set forth by the International Council for Harmonisation (ICH).

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used treatment for type 2 diabetes mellitus.[1][2] The control of impurities and related substances in the final drug product is a critical quality attribute, necessitating validated, robust analytical methods. A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.[3][4]

This guide will compare and contrast different approaches to robustness testing for Linagliptin analysis, drawing from various published High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.

The "Why": Causality in Robustness Testing

The goal of robustness testing is to identify the "weak points" of an analytical method and to establish a design space within which the method consistently performs as intended. This proactive approach prevents out-of-specification (OOS) results during routine analysis that could arise from minor, unavoidable variations in experimental conditions. According to ICH guideline Q2(R1), robustness should be considered during the development phase of an analytical method.[3][5]

For Linagliptin and its related substances, the critical quality attributes of the analytical method that must be maintained during robustness testing include:

  • Resolution (Rs): The separation between the Linagliptin peak and the peaks of its related substances or degradation products.

  • Peak Asymmetry (Tailing Factor): The shape of the chromatographic peak, which can affect integration and accuracy.

  • Retention Time (Rt): The time at which a compound elutes, which is crucial for peak identification.

  • System Suitability Test (SST) Parameters: These are a set of tests to ensure the chromatographic system is performing adequately.

Comparative Analysis of Robustness Testing Parameters

The following table summarizes the robustness parameters and their variations as reported in several studies on the analysis of Linagliptin and its related substances. This comparison highlights the common and divergent approaches in the field.

Parameter Typical Variation Range Rationale for Variation Potential Impact if Not Controlled
Mobile Phase Composition ± 2-5% of the organic modifierAffects the elution strength and can significantly impact retention times and resolution.Co-elution of peaks, loss of resolution between Linagliptin and its impurities.
pH of the Mobile Phase Buffer ± 0.1 - 0.2 unitsLinagliptin and its related substances may have ionizable groups, making their retention sensitive to pH changes.Shifts in retention time, changes in peak shape and selectivity.
Column Temperature ± 2-5 °CInfluences the viscosity of the mobile phase and the kinetics of mass transfer, affecting retention time and peak shape.Decreased column efficiency, changes in selectivity, and peak broadening.
Flow Rate ± 0.1 - 0.2 mL/minDirectly impacts retention times and can affect resolution and peak height.Proportional changes in retention times, potential for decreased resolution at higher flow rates.
Wavelength ± 2-5 nmCan affect the accuracy of quantification if the peak is not monitored at its apex.Decreased sensitivity and potential for inaccurate quantification.
Different HPLC/UPLC Columns Different batches or manufacturers of the same stationary phaseEvaluates the method's transferability and its resilience to minor variations in column packing and chemistry.Significant shifts in retention times and selectivity, requiring method re-validation.

Experimental Protocol: A Synthesized Approach to Robustness Testing

The following protocol is a comprehensive, self-validating system for the robustness testing of a reversed-phase HPLC method for Linagliptin and its related substances. This protocol is a synthesis of best practices observed in the literature.[6][7][8]

Objective: To assess the robustness of the analytical method for the determination of Linagliptin and its related substances by deliberately varying key chromatographic parameters.

Materials:

  • Linagliptin reference standard

  • Known related substances/impurities

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade buffers and reagents (e.g., phosphate, acetate)

  • Validated HPLC or UPLC system with a UV/PDA detector

  • A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Prepare a System Suitability Solution: This solution should contain Linagliptin and at least one critical pair of closely eluting impurities at a concentration that allows for accurate measurement.

  • Establish the Nominal Conditions: Run the system suitability solution under the optimized, validated method conditions and record the results for critical parameters (resolution, tailing factor, retention time, etc.). These will serve as the control.

  • Vary Parameters One at a Time (OFAT) or Using a Design of Experiments (DoE) Approach:

    • Mobile Phase Composition: Prepare mobile phases with the organic modifier concentration at the nominal level ± 2%.

    • pH of Buffer: Adjust the pH of the aqueous component of the mobile phase to the nominal level ± 0.2 units.

    • Column Temperature: Set the column oven temperature to the nominal level ± 5 °C.

    • Flow Rate: Adjust the flow rate to the nominal level ± 0.1 mL/min.

    • Wavelength: Set the detector wavelength to the nominal level ± 2 nm.

  • Inject the System Suitability Solution for each varied condition in triplicate.

  • Analyze the Data: For each condition, calculate the mean and relative standard deviation (RSD) for the critical parameters. Compare these results to the nominal conditions.

Acceptance Criteria: The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria for all tested variations. For example:

  • Resolution (Rs) between critical peaks > 2.0

  • Tailing factor < 1.5

  • %RSD of the peak area for replicate injections < 2.0%

Visualization of the Robustness Testing Workflow

The following diagram illustrates the logical flow of a robustness study.

Robustness_Testing_Workflow cluster_setup Preparation cluster_execution Execution cluster_analysis Data Analysis & Conclusion start Define Nominal Method Parameters & Acceptance Criteria prep_sss Prepare System Suitability Solution (Linagliptin + Impurities) start->prep_sss nominal_run Analyze under Nominal Conditions (Control) prep_sss->nominal_run vary_params Systematically Vary Key Parameters (e.g., pH, Temp, Flow Rate) nominal_run->vary_params experimental_runs Analyze SSS under Each Varied Condition vary_params->experimental_runs collect_data Collect Data (Resolution, Tailing, Retention Time) experimental_runs->collect_data compare_data Compare Results from Varied Conditions to Nominal collect_data->compare_data evaluate Evaluate if Results Meet Acceptance Criteria compare_data->evaluate conclusion Conclusion: Method is Robust or Requires Optimization evaluate->conclusion

Caption: Workflow for a systematic robustness study of an analytical method.

Comparative Data from Published Methods

The table below presents a comparison of the reported outcomes from robustness testing in different published studies for Linagliptin analysis. This allows for an objective assessment of how different methods hold up to deliberate variations.

Study Reference Method Type Parameters Varied Reported Outcome
Soundale, et al. (2020)[6]RP-HPLCFlow rate, wavelengthNo marked changes in chromatograms were observed, demonstrating the method is robust.
Unnam, et al. (2023)[7]RP-HPLCFlow rate, detection wavelength, mobile phase concentrationThe effect on %RSD was observed and found to be within acceptable limits.
ResearchGate Publication (2025)[8]RP-HPLCFlow rate, mobile phase, wavelengthSmall changes did not hamper the accuracy and specificity of the method; all results were within acceptable limits.
Wani, et al. (2021)[9]RP-HPLCNot specified in abstractThe method was validated and found to be robust.
European Journal of Pharmaceutical and Medical ResearchRP-HPLCFlow rate, mobile phase composition, column temperatureThe method was found to be robust as the %RSD was less than 2%.

Logical Relationships in Robustness Testing

The following diagram illustrates the cause-and-effect relationships between the varied parameters and the critical quality attributes of the analytical method.

Robustness_Logic cluster_inputs Deliberate Variations (Inputs) cluster_outputs Method Performance Attributes (Outputs) param1 Mobile Phase Composition attr1 Resolution (Rs) param1->attr1 affects selectivity attr2 Retention Time (Rt) param1->attr2 affects elution strength param2 pH of Buffer param2->attr2 affects ionization attr3 Peak Asymmetry param2->attr3 can impact peak shape param3 Column Temperature param3->attr1 can alter selectivity param3->attr2 affects viscosity param4 Flow Rate param4->attr1 can affect efficiency param4->attr2 directly proportional attr4 Accuracy & Precision attr1->attr4 attr3->attr4

Caption: Cause-and-effect relationships in HPLC method robustness testing.

Conclusion and Recommendations

The robustness of an analytical method for Linagliptin and its related substances is a critical component of its validation and ensures its suitability for routine use in a quality control environment. The evidence from the reviewed literature indicates that well-developed HPLC and UPLC methods for Linagliptin are generally robust to minor variations in mobile phase composition, pH, column temperature, and flow rate.

As a Senior Application Scientist, my recommendation is to adopt a systematic and proactive approach to robustness testing. Utilizing a Design of Experiments (DoE) approach, rather than the one-factor-at-a-time (OFAT) method, can provide a more comprehensive understanding of the interactions between different parameters. This allows for the establishment of a more reliable method design space.

Ultimately, a thoroughly tested and robust analytical method for Linagliptin and its related substances provides confidence in the quality and consistency of the final drug product, a cornerstone of pharmaceutical development.

References

  • Soundale, S. S., Deshpande, P. B., & Shaikh, I. (2020). Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 800-809. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • Unnam, S., & P, S. (2023). Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Impact Factor, 14(1), 203-207. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Dolan, J. W. (2016). Method Validation and Robustness. LCGC North America, 34(5), 334-339. [Link]

  • (2025). Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. ResearchGate. [Link]

  • Wani, Y. B., Patil, D. D., & Bari, S. B. (2021). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. Molecules, 26(16), 4983. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Jetir. (2025). METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Journal of Emerging Technologies and Innovative Research. [Link]

  • YMER. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN AND LINAGLIPTIN TABLETS BY RP-HPLC. YMER. [Link]

  • Asian Publication Corporation. (n.d.). AJ C. [Link]

  • Der Pharma Chemica. (n.d.). Stability Indicating Method Development and Validation for Simultaneous Estimation of Linagliptin and Metformin HCl in Tablets b. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Drugs.com. (2025). Linagliptin Monograph for Professionals. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). FORCED DEGRADATION STUDIES OF LINAGLIPTIN TABLETS. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Linagliptin and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Linagliptin and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a framework grounded in scientific integrity and regulatory compliance. Our goal is to empower laboratory personnel with the knowledge to manage this pharmaceutical waste safely, effectively, and responsibly, ensuring both personal safety and environmental protection.

The Core Principle: Proactive Waste Management

Effective and safe disposal of any active pharmaceutical ingredient (API) begins not at the end of an experiment, but at its inception. For Linagliptin and its impurities, understanding its toxicological and environmental profile is paramount. While not classified as an acute hazardous waste by the U.S. Environmental Protection Agency (EPA), Linagliptin is recognized as harmful if swallowed and, critically, is very toxic to aquatic life with long-lasting effects. This ecotoxicity is the primary driver for the stringent disposal protocols outlined below and is the reason why under no circumstances should Linagliptin waste be disposed of down the drain . The EPA's prohibition on sewering hazardous waste pharmaceuticals is explicit and legally binding under the Resource Conservation and Recovery Act (RCRA) as detailed in 40 CFR § 266.505[1].

Hazard Identification and Risk Mitigation

Before handling, it is crucial to recognize the potential hazards associated with Linagliptin. While extensive toxicological data in a laboratory setting is not fully comprehensive, the available Safety Data Sheets (SDS) consistently highlight the following:

  • Human Health Hazards : May cause irritation to the skin, eyes, and respiratory tract. Harmful if ingested.

  • Environmental Hazards : Very toxic to aquatic organisms. Linagliptin is considered to be slowly degraded in the environment, meaning its impact can be persistent.

Personal Protective Equipment (PPE) as a Non-Negotiable Standard:

Given these hazards, a robust PPE protocol is the first line of defense. This is not merely a recommendation but a critical safety system.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Nitrile gloves are required. Always inspect gloves for tears or punctures before use. For extensive handling or spill cleanup, consider double-gloving.

  • Body Protection : A standard laboratory coat is required. For tasks with a high risk of dust generation or splashing, such as weighing bulk powder or large-scale dissolution, a disposable gown is recommended.

  • Respiratory Protection : All handling of solid Linagliptin or its impurities that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.

The Segregation Workflow: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing different waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory non-compliance. The following diagram and protocols outline the decision-making process for segregating Linagliptin waste.

LinagliptinWasteSegregation start Linagliptin-Contaminated Waste Generated solid Solid Waste (e.g., powder, contaminated weigh paper) start->solid liquid Liquid Waste (e.g., solutions, HPLC effluent) start->liquid sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps ppe Contaminated PPE & Debris (e.g., gloves, tubes, wipes) start->ppe solid_container Solid Waste Container: - Sealable, rigid plastic drum/pail - Labeled: 'Hazardous Waste Pharmaceuticals' solid->solid_container liquid_container Liquid Waste Container: - Sealable, compatible carboy - Labeled: 'Hazardous Waste Pharmaceuticals' liquid->liquid_container sharps_container Sharps Container: - Puncture-proof container - Labeled: 'Hazardous Waste Pharmaceuticals' sharps->sharps_container ppe_container PPE & Debris Container: - Sealable, rigid plastic drum/pail - Labeled: 'Hazardous Waste Pharmaceuticals' ppe->ppe_container

Caption: Decision workflow for the segregation of Linagliptin-contaminated waste streams.

Protocol 1: Disposal of Solid Linagliptin Waste

This protocol applies to pure Linagliptin or its impurities in solid form, as well as materials grossly contaminated with the solid powder (e.g., weigh boats, contaminated spatulas, weighing paper).

  • Work Area Preparation : Ensure all work is conducted within a chemical fume hood.

  • Container Selection : Use a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) drum or pail is recommended. The container must be in good condition, free of leaks or defects[2].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" as required by EPA regulations (40 CFR § 266.502)[2].

  • Waste Transfer : Carefully transfer the solid waste into the designated container, minimizing dust generation.

  • Closure : Securely close the container lid immediately after adding waste. Containers must remain closed except when actively adding waste.

  • Storage : Store the container in a designated satellite accumulation area away from incompatible materials like strong acids or bases.

Protocol 2: Disposal of Liquid Linagliptin Waste

This protocol applies to aqueous and organic solutions containing Linagliptin, such as stock solutions, reaction mixtures, or HPLC mobile phase waste.

  • Container Selection : Use a designated, sealable, and chemically compatible liquid waste container, such as a plastic carboy. Ensure compatibility with the solvent system (e.g., do not store organic solvents in incompatible plastic containers).

  • Labeling : The container must be clearly labeled with "Hazardous Waste Pharmaceuticals" and should also list the solvent constituents (e.g., "Acetonitrile, Water").

  • Waste Transfer : Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Closure and Storage : Securely cap the container immediately. Do not overfill. Store in secondary containment (e.g., a plastic tub) to mitigate potential leaks.

Protocol 3: Disposal of Contaminated Laboratory Debris and PPE

This category includes items with trace or incidental contamination, such as used gloves, disposable gowns, bench paper, and plastic centrifuge tubes.

  • Container Selection : Use a designated, sealable container, such as an HDPE pail or a lined cardboard box specifically for chemical waste.

  • Labeling : Label the container clearly with "Hazardous Waste Pharmaceuticals" [2].

  • Waste Transfer : Place all contaminated items directly into the container. Do not dispose of these items in regular or biohazardous trash.

  • Closure and Storage : Securely close the container when not in use or when it is full.

Spill Management and Equipment Decontamination

Accidents happen, but a prepared response minimizes risk. The causality behind a spill protocol is to contain, clean, and then correctly dispose of the cleanup materials.

Spill Cleanup Protocol
  • Alert and Isolate : Alert personnel in the immediate area. If the spill is outside a fume hood and involves dust, evacuate the area and prevent re-entry until the dust has settled.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment : For liquid spills, cover with a suitable absorbent material (e.g., vermiculite or a chemical absorbent pad). For solid spills, gently cover with damp paper towels to prevent dust from becoming airborne. Do not dry sweep.

  • Cleanup : Carefully collect all contaminated materials (absorbent pads, paper towels) using scoops or forceps and place them into a designated solid waste container.

  • Final Decontamination : Wipe the spill area with a detergent solution, followed by a rinse with 70% ethanol or another suitable solvent. All wipes used in this process must be disposed of as hazardous pharmaceutical waste.

  • Dispose of PPE : All PPE used during the cleanup must be considered contaminated and disposed of in the "Hazardous Waste Pharmaceuticals" debris container.

Decontamination of Laboratory Equipment

Reusable equipment, such as glassware or magnetic stir bars, must be thoroughly decontaminated before being returned to general use.

  • Initial Rinse : Rinse the equipment with a suitable solvent (one in which Linagliptin is soluble) to remove the bulk of the residue. This rinsate must be collected and disposed of as liquid hazardous pharmaceutical waste.

  • Wash : Wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse : Perform a final rinse with deionized water.

  • Drying : Allow the equipment to air dry or place it in a drying oven.

Final Disposal Logistics

All segregated and properly labeled containers of Linagliptin waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These specialized companies will ensure the waste is transported and ultimately destroyed in compliance with all federal and state regulations, typically via high-temperature incineration. A hazardous waste manifest, a legal document tracking the waste from generation to destruction, will be used to document this process.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe laboratory environment and fulfill your professional responsibility to protect the wider ecosystem.

References

  • U.S. Environmental Protection Agency. (2019). 40 CFR Part 266 Subpart P - Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations. [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • Janusinfo (Stockholm County Council). (2022). Environmental information for Linagliptin. Fass. [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Linagliptin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling of Linagliptin and its impurities in a laboratory setting. As the precise toxicological properties of individual impurities may not be fully characterized, a conservative approach is warranted, treating them as potent pharmaceutical compounds. This protocol is designed to establish a self-validating system of safety, ensuring personnel protection through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and thorough decontamination and disposal procedures.

Immediate Safety & Hazard Identification

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes.[1][2][3] While Linagliptin itself is not classified as a hazardous substance, some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[4][5][6] Given the unknown potency of its impurities, it is crucial to handle these compounds with a high degree of caution to minimize exposure.[7][8]

Core Principle: The primary goal is to prevent aerosolization and direct contact. Pharmaceutical dusts pose a significant inhalation risk, and skin contact can lead to unforeseen systemic effects.[9][10]

Hazard ConsiderationPotential RiskRationale for Elevated Caution
Inhalation May cause respiratory irritation.[5][6]The fine, potent nature of pharmaceutical powders can lead to deep lung deposition.
Dermal Contact Can cause skin irritation.[5][6]Absorption through the skin is a potential route of systemic exposure.
Eye Contact May cause serious eye irritation.[5][6]Direct contact can cause immediate and severe irritation.
Ingestion May be harmful if swallowed.[11]Accidental ingestion can occur through contaminated hands.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal protective equipment is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework that prioritizes engineering and administrative controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for Linagliptin Impurity Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Primary barrier PPE Personal Protective Equipment (PPE) Administrative->PPE Secondary barrier

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE alone.

Engineering Controls (Primary Barrier):

  • Ventilation: All handling of powdered Linagliptin impurities must occur within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[4][5][12] For highly potent compounds, consider the use of isolators to establish a physical barrier between the operator and the material.[13][14]

  • Dust Collection: Employ high-efficiency particulate air (HEPA) filtered vacuum systems for cleanup.[10] Avoid using compressed air, which can aerosolize fine powders.[10]

Administrative Controls:

  • Restricted Access: Designate specific areas for handling potent compounds and restrict access to trained personnel only.

  • Safe Work Practices: Develop and strictly follow standard operating procedures (SOPs) for handling, weighing, and disposal.

  • Training: Ensure all personnel are thoroughly trained on the specific hazards of Linagliptin impurities and the correct use of PPE.[13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific task and the potential for exposure. The following protocol outlines the minimum requirements for handling powdered Linagliptin impurities.

Core PPE Ensemble
  • Respiratory Protection:

    • Minimum: A NIOSH-approved N95 respirator.[11]

    • Recommended for higher risk tasks (e.g., weighing large quantities): A powered air-purifying respirator (PAPR) offers a higher level of protection and is recommended for potent compounds.[15]

  • Hand Protection:

    • Double-gloving with nitrile gloves is mandatory.[15] This provides a barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspect gloves for any signs of damage before use.[4]

  • Eye and Face Protection:

    • Chemical safety goggles with side shields are required at all times.[16]

    • When there is a risk of splashing, a full face shield should be worn in addition to goggles.[17]

  • Body Protection:

    • A disposable, solid-front laboratory coat is the minimum requirement.[18]

    • For tasks with a higher risk of contamination, a disposable coverall suit is recommended.[13]

    • Shoe covers should also be worn to prevent the tracking of contaminants out of the designated handling area.

Step-by-Step Donning and Doffing Procedure

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Put on the laboratory coat or coverall, ensuring it is fully fastened.

  • Respirator: Fit the N95 respirator or PAPR according to manufacturer's instructions. Perform a seal check.

  • Eye Protection: Put on safety goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) PPE: The principle of doffing is to avoid self-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.

  • Gown/Coverall: Remove the gown or coverall by rolling it down and away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

  • Evacuation: Evacuate all non-essential personnel from the area.[12]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: Gently cover the spill with absorbent material to prevent further aerosolization.

  • Cleanup: Use a HEPA-filtered vacuum or wet wiping methods for cleanup.[10] Do not dry sweep.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[12]

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

  • Surface Decontamination: All surfaces and equipment that have come into contact with Linagliptin impurities should be thoroughly cleaned.

  • Waste Disposal: All disposable PPE and materials used in the handling and cleanup of Linagliptin impurities must be collected in a sealed, labeled container for disposal as hazardous chemical waste, in accordance with local, state, and federal regulations.[12]

Conclusion

The safe handling of Linagliptin impurities requires a multi-faceted approach that prioritizes risk assessment, engineering controls, and meticulous adherence to PPE protocols. By understanding the "why" behind each safety measure, researchers can foster a culture of safety and minimize the risk of exposure. This guide serves as a foundational document; it is incumbent upon each laboratory to adapt these recommendations to their specific operational context and to continuously review and refine their safety procedures.

References

  • HHE Report No. HETA-2010-0078-3177, Evaluation of Pharmaceutical Dust Exposures at an Outpatient Pharmacy. CDC. [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO LINAGLIPTIN IMPURITY 1. Cleanchem Laboratories. [Link]

  • Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]

  • MATERIAL SAFETY DATA SHEET - Linagliptin. Amazon S3. [Link]

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. AIHA. [Link]

  • Linagliptin. Janusinfo.se. [Link]

  • Safe handling of hazardous drugs. PMC. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. CDC. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Managing Risks with Potent Pharmaceutical Products. pharm-int. [Link]

  • Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet. [Link]

  • Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins). SW London Integrated Medicines Optimisation. [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Federal Register. [Link]

  • DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • Tradjenta (Linagliptin) Tablets. accessdata.fda.gov. [Link]

  • Pharmaceutical Dust Collection: Strategies for Oral Solid Dose Pharmaceutical Manufacturing. Camfil APC. [Link]

  • FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.